molecular formula C8H7ClO3 B1581917 2-Chloro-6-methoxybenzoic acid CAS No. 3260-89-7

2-Chloro-6-methoxybenzoic acid

Cat. No.: B1581917
CAS No.: 3260-89-7
M. Wt: 186.59 g/mol
InChI Key: JUOHBAJZQDTICO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHBAJZQDTICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40186296
Record name 2-Chloro-6-methoxybenzoic acid
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Molecular Weight

186.59 g/mol
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CAS No.

3260-89-7
Record name 2-Chloro-6-methoxybenzoic acid
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Record name 2-Chloro-6-methoxybenzoic acid
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Record name 2-Chloro-6-methoxybenzoic acid
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Record name 2-chloro-6-methoxybenzoic acid
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Foundational & Exploratory

2-Chloro-6-methoxybenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the core properties, synthesis, applications, and handling of this compound, a key building block in modern organic and medicinal chemistry.

Compound Identification and Core Properties

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a carboxylic acid group flanked by a chlorine atom and a methoxy group, imparts specific reactivity and steric hindrance that make it a valuable intermediate in targeted synthesis.

CAS Number : 3260-89-7[1][2][3]

Molecular Formula : C₈H₇ClO₃[1][2][3]

Synonyms : 6-Chloro-o-anisic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Weight 186.59 g/mol [1][2][3]
Appearance Solid / Crystalline powder[1][4]
Boiling Point 304 °C[4]
Melting Point 112-116 °C[5]
Purity Typically ≥96%[3]

Spectroscopic Profile

Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and quality control. The expected spectral characteristics are derived from its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet, while the methoxy group will be a sharp singlet around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals for each carbon atom in the unique electronic environments of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic carbons attached to the chlorine and methoxy groups, and the methoxy carbon (~55-60 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 188, which is a definitive indicator of the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is not trivial due to the specific arrangement of substituents. Common strategies often involve the functionalization of a pre-existing benzene ring. While specific, high-yield methods for this exact molecule are proprietary, analogous syntheses for similar compounds, such as 2-chloro-6-methylbenzoic acid, provide insight into viable routes.[6] These can include:

  • Ortho-lithiation: Directed ortho-metalation of a precursor like 2-chlorobenzoic acid, followed by quenching with an appropriate electrophile, is a powerful technique for introducing substituents at specific positions.[6][7]

  • Nucleophilic Aromatic Substitution (SₙAr): Starting with a di-halogenated precursor, such as 2,6-dichlorobenzonitrile, selective substitution with sodium methoxide can yield the methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid.

  • From Anilines: A Sandmeyer reaction on a corresponding 2-chloro-6-methoxyaniline could be used to introduce the carboxylic acid functionality via a nitrile intermediate, though this route can suffer from low yields.[6]

The logical flow of a generalized synthesis is depicted below.

cluster_0 Synthesis Workflow Start Starting Material (e.g., 2,6-Dichlorobenzonitrile) Step1 Nucleophilic Substitution (with Sodium Methoxide) Start->Step1 Reagent Intermediate Intermediate Product (2-Chloro-6-methoxybenzonitrile) Step1->Intermediate Step2 Hydrolysis (Acid or Base Catalyzed) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purify Purification (Recrystallization/Chromatography) Product->Purify

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The steric hindrance from the ortho-substituents plays a significant role in modulating the reactivity of the carboxylic acid.

cluster_reactions Key Reactions Core This compound Ester Esterification (R-OH, H⁺) Core->Ester -COOH group Amide Amide Formation (R₂NH, coupling agent) Core->Amide -COOH group Reduction Reduction (e.g., LiAlH₄) Core->Reduction -COOH group Aryl Aryl Coupling (e.g., Suzuki, Buchwald) Core->Aryl -Cl group

Caption: Primary reaction sites of this compound.

  • Carboxylic Acid Group: This is the most reactive site for standard transformations like esterification (with alcohols), amidation (with amines, often requiring coupling agents like DCC or EDC), and reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring.

Applications in Research and Drug Development

This compound is a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

  • Pharmaceutical Intermediates: Its structure is incorporated into various molecular scaffolds. Its use as a "Protein Degrader Building Block" suggests it is a component in the synthesis of PROTACs (Proteolysis-targeting chimeras) or molecular glues, which are cutting-edge modalities in drug discovery.[3] Analogous substituted benzoic acids are crucial for developing treatments for a range of conditions.[8]

  • Oncology Research: Substituted anilines and benzoic acids are foundational to the synthesis of targeted cancer therapies. For example, the related compound 2-Chloro-6-Methylaniline is a key intermediate for the leukemia drug Dasatinib.[9] This highlights the importance of this class of compounds in creating kinase inhibitors and other oncology agents.

  • Fungicidal Compounds: The molecule is used in the synthesis of novel fungicides, demonstrating its utility beyond pharmaceuticals in the broader chemical industry.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

  • GHS Pictograms: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315: Causes skin irritation.[2][10]

    • H319: Causes serious eye irritation.[2][10]

    • H335: May cause respiratory irritation.[2]

Recommended Handling Protocol

This protocol is designed to ensure user safety and experimental integrity.

  • Engineering Controls:

    • Work exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

    • Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[12]

    • Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers exposed skin.

  • Handling Procedures:

    • Avoid generating dust.[10] Use appropriate weighing techniques (e.g., weighing boats).

    • Wash hands and face thoroughly after handling.[1][10]

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11]

    • Keep the container tightly sealed to prevent moisture ingress.[11]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

  • Disposal:

    • Dispose of waste material and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Experimental Protocol: Synthesis of Methyl 2-Chloro-6-methoxybenzoate

This protocol details a standard Fisher esterification, a fundamental reaction for this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Objective: To convert this compound to its corresponding methyl ester.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology
  • Reaction Setup:

    • Action: Add this compound (e.g., 5.0 g) and a magnetic stir bar to a dry round-bottom flask.

    • Causality: A dry flask is crucial to prevent the introduction of water, which would shift the esterification equilibrium back towards the starting materials, reducing the yield.

  • Reagent Addition:

    • Action: In the fume hood, add anhydrous methanol (e.g., 50 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.25 mL).

    • Causality: Methanol is used in large excess to drive the reaction equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid is the proton source that catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. The addition is done in an ice bath because the dissolution of sulfuric acid is highly exothermic.

  • Reaction Execution:

    • Action: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent. TLC is an essential analytical tool to visually confirm the conversion of the more polar carboxylic acid to the less polar ester product.

  • Work-up and Neutralization:

    • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~8).

    • Causality: Quenching in ice water precipitates the organic ester. The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic product.

  • Extraction and Purification:

    • Action: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: Ethyl acetate is an effective solvent for extracting the ester. The brine wash removes residual water from the organic layer. Magnesium sulfate is a drying agent that removes trace amounts of water. Rotary evaporation removes the volatile solvent to yield the crude product.

  • Final Product:

    • Action: The resulting oil or solid is the crude methyl 2-chloro-6-methoxybenzoate. Further purification can be achieved by column chromatography or distillation if required.

    • Causality: This final step isolates the desired product, which can then be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-chloro-6-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The selected method, Directed ortho-Metalation (DoM), is presented with a focus on causal relationships between procedural steps and reaction outcomes, ensuring both scientific rigor and accessibility for researchers new to organometallic chemistry.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid.[1][2][3] Its structural motifs are frequently incorporated into biologically active molecules. The strategic placement of the chloro, methoxy, and carboxylic acid groups allows for diverse downstream chemical modifications, making it a versatile starting material in the synthesis of complex target molecules.

Synthetic Strategy: The Power and Precision of Directed ortho-Metalation (DoM)

For the synthesis of this compound, Directed ortho-Metalation (DoM) stands out as a highly regioselective and efficient method.[4][5] This strategy overcomes the limitations of classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products.

The "Why" Behind DoM:

The core principle of DoM lies in the use of a directing metalation group (DMG) on the aromatic ring.[4][5] In our synthesis, the methoxy group of the starting material, 3-chloroanisole, serves as the DMG. The heteroatom (oxygen) of the methoxy group coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi). This coordination brings the base into close proximity to the ortho-protons, facilitating their abstraction and the formation of a thermodynamically stable aryllithium intermediate.[4][5][6][7] Subsequent quenching with an electrophile, in this case, carbon dioxide (from dry ice), introduces the carboxylic acid group specifically at the ortho position.[8]

Safety First: Handling Pyrophoric Reagents

The primary hazard in this synthesis is the use of n-butyllithium (n-BuLi), a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[8][9][10] Strict adherence to safety protocols is paramount.

Essential Safety Measures:

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[9][11]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[10][12]

  • Quenching Station: Have a beaker of dry ice or isopropanol readily available to quench any unused or spilled reagent.[13][14]

  • Never Work Alone: Always have a trained colleague present when handling pyrophoric reagents.[11]

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis of this compound from 3-chloroanisole.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloroanisole142.585.0 g35.1
n-Butyllithium (2.5 M in hexanes)64.0615.4 mL38.6
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Dry Ice (solid CO₂)44.01~50 g-
Diethyl ether74.12100 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium chloride solution (Brine)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

  • Initial Charging: Under a positive pressure of nitrogen, add 3-chloroanisole (5.0 g, 35.1 mmol) and anhydrous THF (100 mL) to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • ortho-Lithiation: Slowly add n-butyllithium (15.4 mL of a 2.5 M solution in hexanes, 38.6 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The addition of the organolithium is exothermic. A slow addition rate is critical for temperature control. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation (Quenching): Crush dry ice into small pieces and quickly add it in several portions to the reaction mixture. A vigorous reaction will occur as the aryllithium reacts with the carbon dioxide.[8] Continue stirring and allow the mixture to warm to room temperature overnight.

  • Work-up:

    • Once at room temperature, cautiously quench the reaction with 50 mL of water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Mechanistic Rationale and Workflow Visualization

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The methoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium of n-BuLi, directing the deprotonation to the adjacent ortho position.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Flame-dry glassware B Assemble under Nitrogen A->B C Add 3-Chloroanisole & Anhydrous THF B->C D Cool to -78 °C C->D E Slowly add n-BuLi (ortho-Lithiation) D->E F Quench with Dry Ice (Carboxylation) E->F G Aqueous Work-up F->G H Acidification & Extraction G->H I Drying & Concentration H->I J Recrystallization I->J Product Pure this compound J->Product

Caption: A flowchart illustrating the key stages of the synthesis.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound. By understanding the underlying principles of Directed ortho-Metalation and adhering to stringent safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided step-by-step protocol and mechanistic insights serve as a solid foundation for both beginners and experienced chemists in the field of organic synthesis.

References

An In-depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxybenzoic acid, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, analytical methodologies, and its role as a versatile building block in organic chemistry.

Introduction: The Significance of this compound

This compound, a substituted aromatic carboxylic acid, possesses a unique arrangement of functional groups that makes it a valuable precursor in the synthesis of complex organic molecules. The presence of a carboxylic acid, a chloro group, and a methoxy group on the benzene ring imparts specific reactivity and physical characteristics that are leveraged in various synthetic strategies. Its structural features are particularly relevant in the development of novel pharmaceutical compounds, where precise molecular architecture is paramount for biological activity.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Below is a summary of the key physicochemical data for this compound:

PropertyValueSource(s)
IUPAC Name This compound[PubChem][1]
CAS Number 3260-89-7[Sigma-Aldrich][2]
Molecular Formula C₈H₇ClO₃[PubChem][3]
Molecular Weight 186.59 g/mol [PubChem][3]
Appearance White to off-white solid[ChemicalBook][4]
Melting Point 141 °C[ChemicalBook][4]
Boiling Point (Predicted) 304.6 ± 22.0 °C[ChemicalBook][4]
pKa (Predicted) 2.87 ± 0.10[ChemicalBook][4]
Solubility Soluble in chloroform and methanol.[ChemicalBook][5]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the chloro substituent, and the methoxy group. The interplay of their electronic and steric effects dictates the compound's behavior in various chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of reactions, including:

  • Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is fundamental for creating derivatives with altered solubility and for protecting the carboxylic acid group during subsequent synthetic steps.[6]

  • Amide Formation: The carboxylic acid can be activated, for instance, by conversion to an acyl chloride, which then readily reacts with primary or secondary amines to form amides.[7] This is a crucial reaction in the synthesis of many biologically active compounds.

Reactions Involving the Aromatic Ring

The substituents on the benzene ring influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the chloro and carboxylic acid groups are deactivating, meta-directing groups. The overall outcome of electrophilic substitution reactions will depend on the specific reaction conditions and the nature of the electrophile.[8][9]

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of additional activating groups.

Analytical Methodologies: Ensuring Purity and Identity

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound. This section provides an overview of the key analytical techniques and a detailed experimental protocol for purity determination by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic techniques are invaluable for the structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the aromatic protons, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Reveals the number and types of carbon atoms present. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-Cl stretching.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions resulting from the cleavage of specific bonds.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound.

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with an acidifier (e.g., 0.1% phosphoric acid or formic acid). A common starting point is a gradient or isocratic mixture.[12]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a sample solution of this compound in the same solvent as the standard solution at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualization of Key Information

Visual aids are crucial for understanding the structure and properties of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Conceptual Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve1 Dissolve in Solvent Standard->Dissolve1 Sample Prepare Sample Solution Dissolve2 Dissolve in Solvent Sample->Dissolve2 Inject Inject into HPLC Dissolve1->Inject Dissolve2->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Conceptual workflow for HPLC purity analysis.

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, combined with a versatile reactivity profile, make it an attractive starting material for the synthesis of more complex molecules. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this important intermediate, thereby supporting the integrity of the research and development process.

References

An In-depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: Molecular Structure, Weight, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Chloro-6-methoxybenzoic acid, a key chemical intermediate. As a substituted benzoic acid derivative, its specific arrangement of chloro, methoxy, and carboxylic acid functional groups dictates its reactivity and utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document will elucidate its fundamental molecular characteristics, providing a foundation for its application in advanced research and development.

Molecular Structure and Chemical Identity

The precise spatial arrangement of atoms and functional groups in this compound is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted at positions 2, and 6 with a chloro group, and a methoxy group, respectively, and a carboxylic acid group at position 1. This ortho-substitution pattern creates steric and electronic effects that influence its reactivity.

Key identifiers and structural representations are crucial for unambiguous identification in literature, patents, and chemical databases. The standard representations include the IUPAC name, CAS Registry Number, and line-based notations like SMILES and InChI.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for quick reference.[1][2]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 3260-89-7[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
SMILES COC1=C(C(=CC=C1)Cl)C(=O)O[1]
InChI InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)[1][2]
InChIKey JUOHBAJZQDTICO-UHFFFAOYSA-N[1][2]
2D Molecular Structure

The two-dimensional structure illustrates the connectivity of the atoms within the molecule.

Caption: 2D structure of this compound.

Molecular Weight and Elemental Composition

The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis. It is determined by the sum of the atomic weights of its constituent atoms.

PropertyValue
Molecular Weight 186.59 g/mol [1][2]
Monoisotopic Mass 186.0083718 Da[1]

The elemental composition of the molecule is broken down as follows:

ElementSymbolCountAtomic Mass (amu)Mass Percentage
CarbonC812.01151.50%
HydrogenH71.0083.78%
ChlorineCl135.45319.00%
OxygenO315.99925.72%

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. The chloro and methoxy groups on the aromatic ring influence the regioselectivity of further electrophilic aromatic substitution reactions and can be targets for nucleophilic substitution or demethylation, respectively.

This strategic placement of functional groups makes it a valuable precursor for creating more complex molecular scaffolds, a common requirement in the synthesis of novel pharmaceutical agents and other specialty chemicals.

a A This compound (Starting Material) B Functional Group Interconversion (e.g., Esterification, Amidation) A->B C Modified Intermediate B->C D Further Aromatic Substitution or Coupling Reactions C->D E Complex Target Molecule (e.g., Pharmaceutical Active Ingredient) D->E

Caption: Synthetic utility of this compound.

Physicochemical and Safety Data

Understanding the physicochemical properties of a compound is essential for predicting its behavior in various chemical and biological systems. This includes its lipophilicity (XLogP3) and its potential for hydrogen bonding.

Computed PropertyValueSource
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with certain hazards. It is classified as toxic or harmful if swallowed, and can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

GHS substance This compound GHS Hazards hazards Acute Toxicity, Oral (H301/H302) Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) substance->hazards

Caption: Key GHS hazard classifications.

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 186.59 g/mol .[1][2] Its structure, characterized by ortho-substituted chloro, methoxy, and carboxylic acid groups, makes it a valuable and reactive intermediate in organic synthesis. A thorough understanding of its molecular properties, as detailed in this guide, is the first step for scientists and researchers aiming to leverage its synthetic potential in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Research Applications of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-6-methoxybenzoic acid is a strategically substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern chemical research. Its unique structural arrangement, featuring a sterically hindered carboxylic acid flanked by a deactivating, ortho-directing chlorine atom and an activating, ortho-para-directing methoxy group, imparts a nuanced reactivity profile. This guide provides an in-depth technical analysis of its core applications, moving beyond simple cataloging to explore the causal relationships between its structure and its utility. We will dissect its role as a foundational scaffold in the development of novel pharmaceuticals and agrochemicals, and as a key intermediate in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Introduction: Understanding the Core Asset

This compound (CAS No: 3260-89-7) is more than a simple chemical intermediate; it is a carefully designed synthetic tool.[1][2] The interplay between its three functional components—the carboxylic acid, the chloro substituent, and the methoxy substituent—creates a platform for diverse and controlled chemical transformations. The chloro group acts as both a steric shield and a potential leaving group or site for metal-catalyzed cross-coupling reactions. The methoxy group modulates the electronic properties of the aromatic ring and can influence reaction regioselectivity. The carboxylic acid is a primary handle for derivatization into esters, amides, and other functional groups. Understanding this intrinsic reactivity is paramount to unlocking its full potential.

Chemical and Physical Properties

A foundational understanding begins with the molecule's basic properties, which dictate handling, storage, and reaction conditions.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 3260-89-7[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
Physical Form Solid, granular or crystalline powder[2][3]
Boiling Point 304 °C[3]
Reactivity Profile: A Molecule of Strategic Functionality

The utility of this compound stems from its distinct reactive zones. The strategic placement of substituents governs the accessibility and reactivity of each site, allowing for selective chemical modifications.

G cluster_molecule This compound cluster_reactivity Key Reaction Sites mol C₈H₇ClO₃ N1 Carboxylic Acid (-COOH) R1 Amidation, Esterification, Reduction N1->R1 N2 Aromatic Ring (C₆H₃) R2 Electrophilic Aromatic Substitution (EAS), Metal-Catalyzed Cross-Coupling N2->R2 N3 Substituents (-Cl, -OCH₃) R3 Nucleophilic Aromatic Substitution (SNAr), Demethylation N3->R3

Caption: Key reactive zones of this compound.

Core Application: Pharmaceutical Research & Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic medicine.[5][6] Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties.[4][7]

Role as a Scaffold for Bioactive Molecules

The molecule serves as a rigid framework to which pharmacophores can be attached. The carboxylic acid provides a convenient anchor point for amide or ester linkages, which are common motifs in drug molecules for interacting with biological targets or improving pharmacokinetic properties. The substituted aromatic ring allows for fine-tuning of lipophilicity, electronic properties, and metabolic stability—critical parameters in drug design.

Synthetic Workflow: Synthesis of a Novel Amide Derivative

The following workflow illustrates how this compound can be elaborated into a more complex, biologically relevant molecule. This process is fundamental in fragment-based drug discovery and lead optimization campaigns.

G start 2-Chloro-6-methoxy- benzoic Acid step1 Activation of Carboxylic Acid start->step1 (e.g., SOCl₂, Oxalyl Chloride) intermediate1 Acyl Chloride Intermediate step1->intermediate1 step2 Amide Coupling with Primary Amine (R-NH₂) intermediate1->step2 Base (e.g., Et₃N) product Target Amide Derivative step2->product

Caption: General workflow for synthesizing amide derivatives.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol provides a self-validating system for the reliable synthesis of amide derivatives, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-2-chloro-6-methoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack. The reaction is performed at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up 1: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

    • Trustworthiness: Acyl chlorides are moisture-sensitive. Using the crude product directly prevents decomposition and maximizes yield.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.

  • Work-up 2: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The washing steps remove unreacted amine (HCl wash), unreacted starting acid (NaHCO₃ wash), and salts (brine wash), simplifying purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: Agrochemical Synthesis

The presence of halogen and methoxy groups on an aromatic ring is a common feature in many active agrochemicals, including herbicides and fungicides.[8] These groups can enhance binding to target enzymes and modulate environmental persistence and bioavailability. This compound is explicitly noted for its application in creating fungicidal synthetic compounds.[3] Its structural isomer, 2-chloro-4-methoxybenzoic acid, is used in formulating both herbicides and fungicides, suggesting a broad utility for this substitution pattern in agrochemistry.[5]

Structure-Activity Relationship Insights

In agrochemical design, the precise arrangement of substituents is critical. The chloro group often contributes to the molecule's herbicidal or fungicidal activity and can block sites of metabolic degradation, increasing the compound's half-life in the field. The methoxy group can be crucial for target recognition and can be metabolically cleaved in the target organism to reveal a more active phenol derivative.

Core Application: A Versatile Building Block in Organic Synthesis

Beyond its direct path to bioactive molecules, this compound is a valuable building block for constructing more complex molecular architectures.[9][10] Its functional handles allow it to be incorporated into multi-step synthetic sequences, providing access to a wide range of chemical structures.

Logical Pathways for Molecular Elaboration

The molecule's functional groups serve as orthogonal synthetic handles, enabling a variety of transformations that can be performed selectively. This allows for the strategic construction of complex target molecules.

G cluster_carboxyl Carboxyl Group Chemistry cluster_ring Aromatic Ring Chemistry start 2-Chloro-6-methoxy- benzoic Acid amide Amides start->amide ester Esters start->ester alcohol Alcohols (via reduction) start->alcohol ketone Ketones (via Weinreb amide) start->ketone suzuki Suzuki Coupling (C-C bond) start->suzuki on C-Cl buchwald Buchwald-Hartwig (C-N bond) start->buchwald on C-Cl nitration Nitration/Reduction (add -NH₂) start->nitration on ring

Caption: Synthetic pathways originating from this compound.

Future Outlook & Emerging Research

The potential of this compound is far from exhausted. Emerging areas of research where this building block could provide significant value include:

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined functionality make it an ideal candidate for FBDD screening libraries to identify initial hits against novel protein targets.

  • Materials Science: As a substituted benzoic acid, it could be explored as a monomer for creating specialty polymers, liquid crystals, or metal-organic frameworks (MOFs) with unique thermal or electronic properties.

  • Novel Catalysis: The molecule could serve as a ligand precursor in organometallic chemistry, where the electronic and steric properties could be tuned to develop new catalysts.

Conclusion

This compound is a potent and versatile tool in the modern chemist's arsenal. Its value lies not in a single application, but in its capacity as a foundational building block for a multitude of research endeavors. From the rational design of new pharmaceuticals and agrochemicals to the intricate construction of complex organic molecules, its strategic combination of functional groups provides a reliable and adaptable platform for innovation. The methodologies and applications detailed in this guide serve as a blueprint for researchers to harness the full synthetic potential of this key chemical intermediate.

References

2-Chloro-6-methoxybenzoic Acid: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxybenzoic acid has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional arrangement—a directing carboxylate group, an activating methoxy group, and a synthetically labile chlorine atom—provides chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the core reactivity, mechanistic underpinnings, and field-proven applications of this reagent. We will explore its pivotal role in directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. This document serves as a technical resource, offering not only theoretical insights but also detailed, actionable protocols for laboratory application.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, possessing the key structural features that define its synthetic utility. The interplay between the carboxyl, methoxy, and chloro substituents governs its reactivity.

PropertyValueSource
CAS Number 3260-89-7
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance Solid
IUPAC Name This compound[1]
SMILES COC1=C(C(=CC=C1)Cl)C(=O)O[1]
InChI Key JUOHBAJZQDTICO-UHFFFAOYSA-N[1]

The Causality of Reactivity: A Mechanistic Perspective

The synthetic power of this compound stems from the predictable and often synergistic influence of its three functional groups. Understanding this electronic and steric landscape is crucial for designing effective synthetic strategies.

  • The Carboxylic Acid/Carboxylate Group: This is arguably the most influential functional group. In the presence of a strong base like an organolithium reagent, it is deprotonated to form a lithium carboxylate. This carboxylate is a powerful Directed Metalation Group (DMG) . It coordinates to the lithium cation of the organolithium base, delivering the base to the proximal C6 position for deprotonation (lithiation).[2][3][4] This effect allows for exquisitely regioselective functionalization that would be difficult to achieve with standard electrophilic aromatic substitution.

  • The Methoxy Group: The -OCH₃ group is also a well-known DMG, capable of directing lithiation to its ortho positions.[5] In this molecule, it reinforces the directing effect of the carboxylate group towards the C6 position. Furthermore, its electron-donating nature through resonance activates the aromatic ring, influencing its overall reactivity.

  • The Chlorine Atom: The chloro substituent serves as a versatile synthetic handle. As a halogen, it provides a reactive site for one of the most powerful C-C and C-Heteroatom bond-forming methodologies in modern synthesis: palladium-catalyzed cross-coupling reactions .[6][7][8] While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems featuring electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can effectively activate the C-Cl bond for oxidative addition to the palladium center.[7]

The synergy of these groups allows for a sequential functionalization strategy: first, using the carboxylate and methoxy groups to direct C-H activation at a specific position, followed by leveraging the C-Cl bond for a cross-coupling reaction, or vice-versa.

Key Synthetic Transformations

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a cornerstone application of this building block, enabling precise functionalization adjacent to the directing group.[5] The reaction proceeds by treating the unprotected benzoic acid with a strong lithium amide or alkyllithium base, which first deprotonates the carboxylic acid and then, guided by the resulting carboxylate, removes a proton from the C6 position to form a dianionic intermediate. This potent nucleophilic intermediate can then be trapped with a wide variety of electrophiles.

The general workflow involves the deprotonation of unprotected 2-methoxybenzoic acid using reagents like s-BuLi/TMEDA at low temperatures (-78 °C), which leads to exclusive deprotonation at the position ortho to the carboxylate.[2][3][4] This principle is directly applicable to the this compound system, where the combined directing effects of the carboxylate and methoxy groups strongly favor lithiation at the C5 position.

DoM_Workflow sub 2-Chloro-6-methoxy- benzoic Acid intermediate Aryllithium Intermediate (Lithiated at C5) sub->intermediate Directed ortho-Metalation base 1. Strong Base (e.g., s-BuLi) 2. Electrophile (E+) product C5-Functionalized Product intermediate->product Electrophilic Quench

Caption: Workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a prime site for constructing new bonds, most notably through Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) cross-coupling reactions. These reactions are fundamental to the synthesis of biaryls and arylamines, motifs prevalent in pharmaceuticals.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high yields with the less reactive aryl chloride substrate.[7]

Suzuki_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-Cl(L_n) pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)-R(L_n) pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product arcl 2-Cl-6-MeO-R-COOH arcl->pd0 boronic R-B(OH)₂ boronic->pd2_aryl base Base base->pd2_aryl

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: Directed ortho-Metalation and Quench with an Aldehyde

This protocol describes the C5-lithiation of this compound and subsequent reaction with an electrophilic aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (2.2 equiv, solution in cyclohexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 equiv)

  • Electrophile (e.g., Benzaldehyde, 1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • 1 M HCl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the acid in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi over 15 minutes, maintaining the temperature at -78 °C. The formation of the dianion is typically indicated by a color change.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed coupling of the chloro-substituent with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture)

  • 1 M HCl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Pharmaceutical Synthesis: A Case Study

The structural motif of substituted benzoic acids is central to numerous active pharmaceutical ingredients (APIs). For instance, the related compound 2-amino-6-methoxybenzoic acid is a starting material for the synthesis of Tasquinimod, an experimental drug investigated for various cancers.[9] The this compound building block enables access to analogous structures where the amino group is replaced by other functionalities via cross-coupling, or where the core is further elaborated using DoM chemistry, showcasing its potential in generating novel drug candidates.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged combination of directing groups and reactive handles. Its predictable reactivity in directed ortho-metalation and palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to complex, highly substituted aromatic compounds. For researchers in drug discovery and process development, mastering the application of this reagent opens a direct route to novel chemical entities and streamlines the synthesis of valuable molecular targets.

References

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. The document delves into the historical context of its synthesis, rooted in the broader development of methods for preparing substituted benzoic acids. It further explores the evolution of its preparation, highlighting the pivotal role of directed ortho-metalation in achieving regioselective synthesis. The guide also examines the significance of the chloro and methoxy substituents in medicinal chemistry, providing insights into their influence on the physicochemical and pharmacological properties of bioactive molecules. Detailed synthetic protocols, comparative data, and mechanistic diagrams are included to offer a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of this compound

This compound is a disubstituted benzoic acid derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid group flanked by a chloro and a methoxy group in the ortho positions, presents a unique combination of electronic and steric properties. These characteristics make it an important precursor for the synthesis of a variety of heterocyclic compounds and other tailored molecules with specific biological activities.

The strategic placement of the chloro and methoxy groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The methoxy group, being an electron-donating group, and the chloro group, an electron-withdrawing group, collectively modulate the electron density of the benzene ring, impacting its susceptibility to further substitution. This intricate interplay of functional groups provides a versatile platform for medicinal chemists to design and synthesize novel drug candidates.

Historical Perspective: The Dawn of Substituted Benzoic Acid Synthesis

Early methods for the synthesis of substituted benzoic acids often relied on multi-step sequences involving classical electrophilic aromatic substitution reactions. The directing effects of substituents on the benzene ring, categorized as ortho-, para-, or meta-directing, were a central concept in planning these syntheses.[1][2][3] For a molecule like this compound, a classical approach would have been challenging due to the difficulty in achieving the desired 2,6-disubstitution pattern with high selectivity.

The methoxy group (-OCH3) is known as an ortho-, para-director, meaning it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to it.[1][2][3] Conversely, the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. The carboxylic acid group (-COOH) is a meta-director. Synthesizing a molecule with this specific arrangement of substituents would have required a carefully orchestrated sequence of reactions, likely involving protection and deprotection steps, and would have often resulted in mixtures of isomers, necessitating tedious purification.

The Evolution of Synthesis: The Advent of Directed Ortho-Metalation

A paradigm shift in the synthesis of polysubstituted aromatic compounds, including this compound, came with the development of directed ortho-metalation (DoM) . This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.

The carboxylic acid group itself, or more commonly a derivative like an amide, can act as a potent DMG. The initial deprotonation of the acidic proton of the carboxylic acid by a strong organolithium base, followed by a second deprotonation at the ortho position, generates a dianion that can then react with an electrophile.

General Principle of Directed Ortho-Metalation for Substituted Benzoic Acids

The general workflow for the synthesis of ortho-substituted benzoic acids via DoM is depicted below. The process involves the in-situ generation of a lithiated species that is then trapped with an appropriate electrophile.

Directed_Ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product start Substituted Benzoic Acid lithiated Ortho-lithiated Intermediate start->lithiated Deprotonation base Strong Base (e.g., n-BuLi, s-BuLi/TMEDA) electrophile Electrophile (E+) product Ortho-substituted Benzoic Acid lithiated->product Electrophilic Quench

Caption: General workflow of Directed Ortho-Metalation.

A Modern Synthetic Protocol for this compound

A representative modern synthesis of this compound would likely start from a simpler, commercially available substituted benzoic acid and utilize a DoM strategy. For instance, starting from 2-chlorobenzoic acid, one could introduce the methoxy group at the 6-position. However, a more common and efficient approach involves the metalation of a methoxybenzoic acid derivative.

Experimental Protocol: Synthesis via Ortho-Metalation of 2-Methoxybenzoic Acid

This protocol is a representative example based on established methodologies for the synthesis of substituted benzoic acids.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Initial Setup: The flask is charged with a solution of 2-methoxybenzoic acid in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of a strong base, such as sec-butyllithium (s-BuLi) in cyclohexane and N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the dianion.

  • Electrophilic Quench: A chlorinating agent, such as hexachloroethane (C2Cl6), dissolved in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the base.

  • Low Temperature (-78 °C): The ortho-lithiated intermediates are often unstable at higher temperatures and can undergo side reactions. Maintaining a low temperature throughout the reaction is crucial for achieving a good yield.

  • Choice of Base (s-BuLi/TMEDA): The combination of s-BuLi and TMEDA forms a highly reactive basic complex that is effective for the deprotonation of less acidic protons on the aromatic ring. TMEDA chelates the lithium ion, increasing the basicity of the butyl anion.

  • Electrophile (Hexachloroethane): Hexachloroethane serves as a source of electrophilic chlorine. Other chlorinating agents could also be employed.

The Role of Chloro and Methoxy Groups in Drug Design

The presence of chloro and methoxy groups in a molecule can significantly influence its biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. Medicinal chemists often introduce these substituents to fine-tune the properties of a lead compound.

Physicochemical Properties
PropertyInfluence of Chloro GroupInfluence of Methoxy Group
Lipophilicity Increases lipophilicity, which can enhance membrane permeability.Can either increase or decrease lipophilicity depending on the molecular context.
Electronic Effects Electron-withdrawing (inductive effect), deactivates the ring.Electron-donating (resonance effect), activates the ring.
Hydrogen Bonding The chlorine atom is a weak hydrogen bond acceptor.The oxygen atom is a hydrogen bond acceptor.
Metabolic Stability Can block sites of metabolism, increasing the half-life of a drug.Can be a site of metabolism (O-demethylation), which can be a route for drug clearance.
Impact on Biological Activity

The chloro and methoxy groups can influence how a drug molecule interacts with its biological target.

  • Binding Interactions: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of a protein. The methoxy group can act as a hydrogen bond acceptor.

  • Conformational Effects: The steric bulk of these groups can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme.

  • Bioisosteric Replacement: The chloro and methoxy groups are often used as bioisosteres for other functional groups to improve potency, selectivity, or pharmacokinetic properties.

The strategic placement of these groups in this compound provides a scaffold that can be elaborated into a diverse range of potential drug candidates, leveraging these beneficial properties.

Conclusion

This compound, while not having a dramatic, singular discovery event, represents the culmination of over a century of progress in synthetic organic chemistry. Its synthesis has evolved from what would have been a formidable challenge using classical methods to a routine procedure with the advent of powerful techniques like directed ortho-metalation. This technical guide has provided a comprehensive overview of its historical context, modern synthetic strategies, and its significance in the field of drug discovery. For researchers and scientists, a thorough understanding of the principles behind its synthesis and the functional role of its constituent groups is essential for the continued development of novel and effective chemical entities.

References

An In-depth Technical Guide to the Safe Handling and Management of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Chloro-6-methoxybenzoic acid (CAS No: 3260-89-7). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of personnel and the integrity of research.

Foundational Safety Profile and Hazard Assessment

This compound is a substituted benzoic acid derivative utilized in organic synthesis and as a building block in pharmaceutical research. Its chemical structure, featuring a carboxylic acid group and a chlorinated aromatic ring, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the cornerstone of a robust safety protocol.

The primary risks associated with this compound are irritation to the skin and eyes, and potential toxicity if ingested.[1][2][3] A comprehensive risk assessment must precede any handling of this material.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4GHS06 / GHS07Danger / WarningH301: Toxic if swallowed / H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation[1][3]
Specific target organ toxicity (single exposure)Category 3GHS07WarningH335: May cause respiratory irritation[2][5]

Note: The Acute Toxicity classification varies between suppliers, with some citing Category 3 (Toxic) and others Category 4 (Harmful).[2][4] It is prudent to adopt the more stringent "Toxic" classification for risk assessment and handling purposes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual from exposure.

Engineering Controls
  • Ventilation: All manipulations of solid this compound that could generate dust must be performed in a well-ventilated area.[6][7][8] A certified chemical fume hood is required for weighing, transferring, and preparing solutions to prevent inhalation of airborne particulates.[9] Local exhaust ventilation should be used to capture dust at its source.[1][10]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[8][11] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent chemical contact with the body.

Body AreaRequired PPEStandardRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or EN166Protects against splashes and airborne dust, mitigating the risk of serious eye irritation (H319).[7][11][12]
Hands Impervious chemical-resistant gloves (e.g., Nitrile).29 CFR 1910.138Prevents direct contact with the skin, which is essential given the H315 "Causes skin irritation" classification.[1][8][13]
Body Laboratory coat; additional protective clothing as needed.N/AProtects skin and personal clothing from contamination.[7][12]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.29 CFR 1910.134Required if dust generation is unavoidable or if working outside of a fume hood, addressing the H335 "May cause respiratory irritation" hazard.[7][8]

Standard Operating Procedure: Handling and Storage Protocols

Adherence to a validated, step-by-step protocol is critical for minimizing exposure and ensuring reproducible, safe science.

Experimental Workflow for Safe Handling

This protocol outlines the essential steps for safely handling solid this compound.

  • Preparation: Don all required PPE as specified in Table 2.2. Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood to contain any generated dust.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. If necessary, cap and sonicate or stir within the fume hood.

  • Post-Handling: Tightly seal the source container. Clean any residual dust from the work surface using a damp cloth or towel, ensuring not to generate airborne dust.

  • Decontamination: Wipe down the spatula and any other contaminated equipment. Dispose of contaminated weigh boats, wipes, and gloves as hazardous waste.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[1][6]

G Diagram 1: Safe Handling Workflow prep 1. Preparation - Don PPE - Verify fume hood function weigh 2. Weighing - Inside fume hood - Use weigh boat prep->weigh transfer 3. Transfer - Use spatula - Minimize dust weigh->transfer dissolve 4. Dissolution - Add solid to solvent slowly - Cap and mix transfer->dissolve post_handle 5. Post-Handling - Seal source container - Clean work surface dissolve->post_handle decon 6. Decontamination - Dispose of contaminated items - Clean equipment post_handle->decon hygiene 7. Personal Hygiene - Wash hands thoroughly decon->hygiene

Caption: A sequential workflow for handling solid this compound.

Storage Requirements

Proper storage is a critical control point to prevent accidental reactions and degradation.

  • Container: Keep the compound in its original, tightly closed container.[6][7][8]

  • Location: Store in a dry, cool, and well-ventilated place.[6][7][8]

  • Segregation: Chemical incompatibility is a key risk. Store this compound away from:

    • Strong bases (risk of exothermic neutralization reaction).[11]

    • Strong oxidizing agents (risk of fire or explosion).[8][11]

    • This is a crucial step as improper storage, such as simple alphabetical arrangement, can bring incompatible chemicals together, creating a significant hazard.[14]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these protocols.

First-Aid Measures

The immediate response to an exposure is to remove the individual from the source of contamination and provide first aid.

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[1][8]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1][6] If contact lenses are present and easy to remove, do so. Continue rinsing for at least 15 minutes.[6][8] If eye irritation persists, get immediate medical advice.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[8] Call a physician or poison control center immediately, as the substance may be toxic if swallowed.[2]

Accidental Release Measures (Spills)

A spill of this compound must be managed promptly and safely.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition: Remove all sources of ignition.[15]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[3][7]

    • Avoid actions that generate dust.[1][6] Use a damp cloth for final cleaning.

  • Disposal: Dispose of the container and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[1][6]

G Diagram 2: Emergency Spill Response Protocol spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate Area assess->evacuate Major Spill ppe Don Full PPE (incl. Respirator) assess->ppe Minor Spill evacuate->ppe contain Contain Spill (Prevent spread to drains) ppe->contain cleanup Clean Up - Sweep solid carefully - Avoid dust contain->cleanup package Package for Disposal - Labeled, sealed container cleanup->package decon Decontaminate Area & Equipment package->decon report Report Incident decon->report

Caption: A decision and action workflow for responding to a chemical spill.

Waste Disposal

Chemical waste management is a regulated and critical final step.

  • Classification: this compound waste is classified as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[16] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: The waste must be disposed of through a licensed waste disposal company.[1] It may be possible to dissolve the material in a combustible solvent for incineration in a properly equipped chemical incinerator.[10] Under no circumstances should this chemical be disposed of down the drain or in general trash.

Conclusion

While this compound is a valuable reagent in scientific research, its potential hazards necessitate a disciplined and informed approach to safety. By integrating the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, research professionals can mitigate risks, ensure a safe laboratory environment, and uphold the principles of scientific integrity and responsibility.

References

Methodological & Application

Application Note: A Multi-Modal Approach to the Purity Assessment of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

2-Chloro-6-methoxybenzoic acid is a key starting material and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a carboxylic acid, a chloro group, and a methoxy group, provides a versatile scaffold for chemical modification. The purity of this raw material is paramount; trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. Even structurally similar impurities can alter reaction kinetics, introduce toxicological risks, or compromise the stability of the active pharmaceutical ingredient (API).

This guide provides a comprehensive framework of validated analytical methods for the robust purity assessment of this compound. We will explore a multi-modal strategy, leveraging the strengths of chromatography for separating related substances, titrimetry for accurate assay determination, spectroscopy for identity confirmation, and other essential techniques. The protocols herein are designed for implementation in quality control (QC) laboratories and by researchers engaged in process development and drug discovery.

Foundational Analysis: Identity Confirmation

Before quantitative purity assessment, unambiguous confirmation of the material's identity is the critical first step. Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for this purpose, providing a unique "molecular fingerprint" of the compound.[2][3]

Principle of FTIR for Identity

FTIR spectroscopy measures the absorption of infrared light by the sample, which excites molecular vibrations at specific frequencies corresponding to the bonds and functional groups within the molecule.[3] The resulting spectrum is a highly specific pattern of absorption bands. For this compound, key vibrational bands for the carboxylic acid (C=O, O-H), C-Cl, C-O-C, and aromatic ring substitutions will be prominent.

Protocol: Identity Confirmation by FTIR-ATR

Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a rapid, non-destructive method requiring minimal sample preparation.[4]

Protocol:

  • System Preparation: Ensure the Agilent Cary 630 FTIR spectrometer (or equivalent) is performance-verified according to pharmacopeial standards (e.g., USP <854>, EP 2.2.24).[2][5]

  • Background Collection: Clean the diamond ATR crystal with ACS-grade isopropanol and acquire a background spectrum.

  • Sample Analysis: Place a small amount (approx. 5-10 mg) of the this compound powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply consistent pressure and collect the sample spectrum over a range of 4000-400 cm⁻¹, averaging 30 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Compare the acquired spectrum against a validated reference standard of this compound. The positions and relative intensities of the major absorption bands must be concordant.

Quantitative Analysis: Assay by Titrimetry

The definitive measure of purity is the assay, which quantifies the amount of the desired compound. For a carboxylic acid like this compound, a classic acid-base titration provides a highly accurate and precise determination of potency.[6][7]

Principle of Acid-Base Titration

This method relies on the stoichiometric neutralization reaction between the acidic carboxylic acid group of the analyte and a standardized strong base, typically sodium hydroxide (NaOH).[8] The endpoint, where all the acid has been consumed, can be detected potentiometrically or with a colorimetric indicator. The molecular weight is then calculated from the mass of the sample and the moles of titrant required.[6]

Protocol: Potentiometric Titration for Assay

Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (ASTM Type I)

  • Ethanol (ACS Grade)

  • Calibrated analytical balance and pH meter/autotitrator

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 125 mL Erlenmeyer flask.[6]

  • Dissolution: Dissolve the sample in 50 mL of a 1:1 ethanol/water mixture. The ethanol is necessary to ensure complete dissolution of the organic acid.[7]

  • Titration: Immerse the calibrated pH electrode in the solution. Titrate with standardized 0.1 M NaOH, recording the pH as a function of titrant volume.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve), which can be determined using the first or second derivative of the curve.

  • Calculation: Calculate the assay percentage on an as-is basis using the following formula:

    Assay % = (V * M * 186.59) / (W * 10)

    Where:

    • V = Volume of NaOH titrant at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • 186.59 = Molecular weight of this compound ( g/mol )

    • W = Weight of the sample (mg)

Chromatographic Purity: Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity by separating the main component from potential process-related impurities and degradation products.[9] A reversed-phase method is typically suitable for substituted benzoic acids.[10][11]

Causality in HPLC Method Design

The chosen method parameters are critical for achieving optimal separation.

  • Column: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic benzoic acid derivative.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the compounds.

  • Acidification: Adding an acid (e.g., phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4). This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV detector is used, as the aromatic ring in this compound exhibits strong chromophoric properties, allowing for sensitive detection.

Protocol: Reversed-Phase HPLC for Impurity Profiling
Parameter Condition Rationale
Instrumentation HPLC with UV DetectorStandard for purity analysis of chromophoric compounds.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for aromatic acids and related impurities.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid suppresses ionization for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidOrganic modifier for elution.
Gradient 30% B to 80% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Detection UV at 230 nmWavelength of high absorbance for the analyte.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with mobile phase.

System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified.

  • Standard Preparation: Prepare a solution of this compound reference standard at 0.5 mg/mL.

  • Injections: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Impurity Calculation: Impurities are quantified using area percent normalization, assuming a similar response factor for closely related structures.

% Impurity = (Area_impurity / Area_total) * 100

Volatile Impurities: Residual Solvents by GC

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[12][13] Their presence is a critical quality and safety attribute. The United States Pharmacopeia (USP) <467> provides a standardized methodology for their control using static headspace gas chromatography (HS-GC).[12][13][14]

Principle of HS-GC

The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC, where solvents are separated based on their boiling points and interaction with the stationary phase, and detected by a Flame Ionization Detector (FID).[15] This technique is ideal as it avoids injecting the non-volatile API onto the GC column.[16]

Protocol: HS-GC for Residual Solvents (per USP <467>)
Parameter Condition Rationale
Instrumentation GC-FID with Static Headspace SamplerStandard for USP <467> analysis.[12]
Column G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30m x 0.32mm x 1.8µmPharmacopeia-specified column for separating common solvents.
Carrier Gas Helium or HydrogenInert carrier gas.
Oven Program 40 °C (20 min), ramp 10 °C/min to 240 °C, hold 20 minStandard temperature program to elute a wide range of solvents.
Injector Temp. 140 °CPrevents condensation of analytes.
Detector Temp. 250 °CEnsures solvents remain in the gas phase for detection.
HS Vial Temp. 80 °CStandard temperature for partitioning of common solvents.
HS Loop Temp. 85 °CPrevents condensation in the sample loop.
HS Transfer Line 90 °CPrevents condensation during transfer to GC.

Overall Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated, from initial identity confirmation to the final comprehensive purity report.

Purity_Workflow cluster_0 Step 1: Identification cluster_1 Step 2: Quantitative Analysis cluster_2 Step 3: Final Report ID Identity Confirmation (FTIR Spectroscopy) Assay Assay (Potency) (Acid-Base Titration) ID->Assay Material Confirmed Impurity Related Substances (HPLC-UV) Report Certificate of Analysis (Purity Report) Assay->Report Data Compilation Residual Residual Solvents (HS-GC-FID) Impurity->Report Data Compilation Residual->Report Data Compilation

Caption: Workflow for comprehensive purity analysis.

Method Validation Framework

All analytical procedures must be validated to ensure they are suitable for their intended purpose.[17] The validation characteristics are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20]

Validation_Framework center Analytical Method Validation (ICH Q2) Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

References

Application Note: A Validated RP-HPLC Method for the Quantification of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-6-methoxybenzoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate, precise, and reliable technique for the determination of this compound in various sample matrices. The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. All procedural choices are rationalized based on the physicochemical properties of the analyte and established chromatographic principles. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Introduction and Scientific Rationale

This compound (CMBA) is a substituted aromatic carboxylic acid (CAS No: 3260-89-7) with a molecular weight of 186.59 g/mol .[2] Its chemical structure, featuring a carboxylic acid group, a chloro group, and a methoxy group, dictates its chromatographic behavior. Accurate quantification of CMBA is critical in various fields, including synthetic chemistry monitoring, impurity profiling, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] A reversed-phase method was selected as the primary approach, as it is well-suited for separating moderately polar organic molecules like CMBA.[4]

The key to developing a robust method lies in understanding and controlling the ionization state of the analyte. CMBA is an acidic compound with a predicted pKa of approximately 2.87.[5] To ensure consistent retention and sharp, symmetrical peak shapes, the pH of the mobile phase must be controlled. By setting the mobile phase pH at least one unit below the analyte's pKa, the carboxylic acid group remains fully protonated (non-ionized), enhancing its retention on the nonpolar C18 stationary phase and preventing peak tailing.[6] For this method, a mobile phase pH of ~2.5 is chosen, achieved by the addition of phosphoric acid.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Chromatography Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).

  • Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE.

Reagents and Standards
  • This compound: Reference Standard, >99% purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Water/H₃PO₄ 60:40:0.1 v/v/v):

    • Measure 400 mL of deionized water into a 1 L graduated cylinder.

    • Carefully add 1.0 mL of concentrated phosphoric acid and mix.

    • Add 600 mL of acetonitrile.

    • Transfer to a suitable mobile phase reservoir and sonicate for 15 minutes to degas. The final pH should be approximately 2.5.

  • Diluent (Acetonitrile/Water 50:50 v/v):

    • Combine 500 mL of acetonitrile and 500 mL of deionized water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50.0 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Protocol: Step-by-Step

Instrument Setup & Equilibration
  • Purge Pump: Purge the HPLC pump with the prepared mobile phase for at least 5 minutes to remove any air bubbles.

  • Set Flow Rate: Set the pump flow rate to 1.0 mL/min.

  • Equilibrate Column: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set Column Temperature: Set the column oven temperature to 30°C.

  • Set Detector Wavelength: Set the DAD/UV detector to a wavelength of 230 nm.

Sample Analysis Workflow
  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the prepared sample or standard solution onto the column.

  • Data Acquisition: Acquire the chromatogram for 10 minutes.

  • Integration: Integrate the peak corresponding to this compound. The expected retention time is approximately 4.5 minutes.

Diagram: HPLC Analytical Workflow This diagram outlines the complete process from solution preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/H3PO4) Equilibration System Equilibration (30 min @ 1 mL/min) MobilePhase->Equilibration Standards Standard Prep (Stock & Dilutions) Injection Inject 10 µL Standards->Injection Sample Sample Prep (Dissolve & Filter) Sample->Injection Equilibration->Injection Separation C18 Column Separation (30°C) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Conc. vs Area) Integration->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][10] The validation parameters assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

Before each validation run, a system suitability test was performed by injecting the 50 µg/mL standard five times. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 1.51.1
Theoretical Plates (N)N > 20007500
%RSD of Peak Area≤ 2.0%0.8%
%RSD of Retention Time≤ 1.0%0.2%
Linearity

Linearity was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the linearity was assessed by linear regression.

ParameterResult
Concentration Range (µg/mL)1 - 100
Regression Equationy = 45872x + 985
Correlation Coefficient (r²)≥ 0.999
r² Value0.9998
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

LevelSpiked Conc. (µg/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
80%4099.51.11.5
100%50100.80.91.2
120%60101.20.71.1
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD0.25
LOQ0.80

Diagram: Method Validation Logic This diagram illustrates the hierarchical relationship of the validation parameters.

Validation_Logic cluster_specificity Specificity & System Suitability cluster_quantitative Quantitative Performance cluster_limits Sensitivity Method Validated HPLC Method Specificity Peak Purity (DAD) Method->Specificity SystemSuitability Tailing, Plates, %RSD Method->SystemSuitability Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Range Analytical Range Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Logical flow of the analytical method validation process.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is grounded in sound chromatographic principles, with mobile phase conditions optimized based on the analyte's pKa to ensure robust performance. The comprehensive validation confirms its suitability for routine use in quality control and research environments, adhering to the stringent requirements of the pharmaceutical industry as outlined by USP and ICH guidelines.[1]

References

Application Note: Structural Characterization of 2-Chloro-6-methoxybenzoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small organic molecules. This application note provides a comprehensive, field-proven protocol for the characterization of 2-Chloro-6-methoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The methodologies detailed herein encompass sample preparation, data acquisition for ¹H and ¹³C NMR, and an in-depth guide to spectral interpretation. By explaining the causality behind experimental choices, this guide ensures technical accuracy and robust, reproducible results.

Introduction: The Rationale for NMR Characterization

This compound is a substituted aromatic carboxylic acid whose precise molecular structure is critical to its reactivity and function in subsequent synthetic steps. Verification of its identity and purity is paramount. NMR spectroscopy offers a non-destructive method to obtain detailed information about the molecule's atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

This guide provides a self-validating system for NMR analysis. The protocols are designed to be robust, and the interpretive guide is grounded in fundamental principles of chemical shifts, spin-spin coupling, and nuclear Overhauser effects, ensuring a high degree of confidence in the structural assignment.

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the logical flow of the experimental protocol, ensuring a systematic approach to the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep_start->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer prep_end Capped & Labeled Sample transfer->prep_end insert_sample Insert sample into NMR spectrometer prep_end->insert_sample lock_shim Lock on solvent signal and shim magnet insert_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform (FT) of FID data acquire_13C->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate_peaks Integrate ¹H signals phase_baseline->integrate_peaks assign_peaks Assign chemical shifts and analyze coupling integrate_peaks->assign_peaks

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[1][2][3]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Due to the presence of an acidic carboxylic acid proton, Dimethyl sulfoxide-d6 (DMSO-d6) is a highly recommended solvent. It readily dissolves the analyte and its residual proton signal does not typically interfere with the analyte's aromatic signals. Furthermore, DMSO-d6 reduces the rate of proton exchange, resulting in a sharper signal for the carboxylic acid proton.[4] Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange with trace water.[5]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is optimal.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]

Step-by-Step Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of DMSO-d6 to the vial.

  • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[3]

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

These parameters are for a standard 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 0 to 200 ppm

Data Processing and Interpretation

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the frequency-domain spectrum.[6]

  • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.[7]

  • Reference the spectrum. For DMSO-d6, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C. If using an internal standard like Tetramethylsilane (TMS), its signal is set to 0.00 ppm.[8]

Predicted Spectral Data and Structural Assignment

The following diagram illustrates the unique proton and carbon environments in this compound, which give rise to distinct signals in the NMR spectra.

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) in ppm for this compound, based on established substituent effects and data from analogous compounds.[9][10]

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-COOH~13.0Broad Singlet1H~166
C-Cl---~135
C-OCH₃---~158
C-COOH---~125
Ar-H3~7.15Doublet of doublets1H~115
Ar-H4~7.40Triplet1H~132
Ar-H5~7.10Doublet of doublets1H~122
-OCH₃~3.90Singlet3H~56
Detailed Spectral Interpretation
  • ¹H NMR Spectrum:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm (predicted ~13.0 ppm in DMSO-d6). Its broadness is due to hydrogen bonding and chemical exchange.

    • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the range of 7.0-7.5 ppm. They form an AMX spin system.

      • The proton at C4 (H4) is expected to be a triplet due to coupling with two adjacent protons (H3 and H5), with a typical ortho coupling constant (³J) of ~7-8 Hz.

      • The protons at C3 (H3) and C5 (H5) will appear as doublets of doublets, each being split by the adjacent ortho proton and the more distant meta proton.

    • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet at approximately 3.90 ppm, integrating to 3H.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon is deshielded and will appear around 166 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the unsymmetrical substitution pattern.

      • The carbons directly attached to the electronegative chlorine (C-Cl) and oxygen (C-OCH₃) atoms will be the most downfield among the ring carbons, predicted around 135 ppm and 158 ppm, respectively.

      • The carbon attached to the carboxylic acid group (C-COOH) will also be downfield.

      • The remaining three carbons bearing protons (C3, C4, C5) will appear in the typical aromatic region of 115-132 ppm.

    • Methoxy Carbon (-OCH₃): This carbon will appear as a single peak in the upfield region, around 56 ppm.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it would confirm the coupling between H3-H4 and H4-H5 in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link the signals of H3, H4, and H5 to their respective carbon signals (C3, C4, C5) and the methoxy protons to the methoxy carbon.

Conclusion

This application note provides a robust and detailed protocol for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation guide, based on fundamental principles and data from analogous structures, allows for confident and accurate structural verification. For unambiguous assignment, the use of 2D NMR techniques such as COSY and HSQC is recommended.

References

Application Notes & Protocols: The Strategic Utility of 2-Chloro-6-methoxybenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-methoxybenzoic acid as a strategic building block in pharmaceutical research and development. While not a direct precursor to a wide range of blockbuster drugs, its unique substitution pattern—featuring a carboxylic acid for coupling, a methoxy group for electronic modulation and potential hydrogen bonding, and a chloro atom for directing subsequent reactions or acting as a key binding element—makes it and its structural analogs invaluable in constructing complex molecular architectures. This document explores its utility through the lens of synthetic strategies for advanced therapeutics, focusing on the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib, as a prime example of the application of a closely related aniline derivative. Detailed protocols, safety considerations, and workflow visualizations are provided for researchers, medicinal chemists, and drug development professionals.

Introduction: The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are foundational scaffolds in medicinal chemistry. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity, physicochemical properties, and potential for biological interactions. This compound is a prime example of a versatile intermediate.[1] Its functional groups serve distinct, crucial roles:

  • Carboxylic Acid: A primary handle for amide bond formation, esterification, or reduction, allowing for covalent linkage to other parts of a target molecule.

  • Methoxy Group (o-OCH₃): An electron-donating group that modulates the reactivity of the aromatic ring and can act as a hydrogen bond acceptor in ligand-receptor interactions.

  • Chlorine Atom (o-Cl): An electron-withdrawing group that influences the acidity of the carboxyl group and can serve as a key hydrophobic or halogen-bonding interaction point within a protein's binding pocket. It also provides a site for further functionalization via cross-coupling reactions.

This combination of features makes compounds like this compound and its derivatives particularly useful in the synthesis of targeted therapies, especially kinase inhibitors, where precise molecular recognition is paramount.

Physicochemical & Safety Data

Proper handling and understanding of the physical properties of starting materials are critical for reproducible and safe experimentation.

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 141 - 143 °C[4]
CAS Number 3260-93-3[3]
Solubility Soluble in methanol, ethanol, DMSO[5]
Safety & Handling Protocol

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Application Case Study: Synthesis of Bosutinib

Bosutinib (Bosulif®) is a potent dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML).[7][8][9] While Bosutinib is not synthesized directly from this compound, its synthesis critically relies on an aniline derivative with a similar substitution pattern: 2,4-dichloro-5-methoxyaniline . This synthesis serves as an authoritative example of how this specific structural motif is leveraged to build a complex, clinically approved pharmaceutical agent.

The key strategic step is the coupling of the aniline derivative with a quinoline core, forming the diarylamine linkage essential for its inhibitory activity.

Overall Synthetic Workflow for Bosutinib

The synthesis of Bosutinib is a multi-step process that involves the construction of a substituted quinoline core followed by coupling with the key aniline intermediate.[10][11]

G A Starting Material (e.g., 3-Methoxy-4- hydroxybenzoic acid) B Step 1: Esterification & Alkylation A->B CH₃OH, 1-bromo- 3-chloropropane C Intermediate 3: Methyl 4-(3-chloropropoxy)- 3-methoxybenzoate B->C D Step 2: Nitration & Reduction C->D HNO₃, Fe/NH₄Cl E Intermediate 5: Methyl 2-amino-4-(3-chloro- propoxy)-5-methoxybenzoate D->E F Step 3: Cyclization & Chlorination E->F 1. 3,3-diethoxypropionitrile 2. NaOH 3. POCl₃ G Intermediate 8: 4-Chloro-7-(3-chloropropoxy)- 6-methoxyquinoline-3-carbonitrile F->G I Step 4: S_NAr Coupling G->I H 2,4-dichloro-5-methoxyaniline (Key Intermediate) H->I J Intermediate 9: Coupled Quinoline-Aniline I->J Pyridine HCl, 2-ethoxyethanol K Step 5: Side Chain Addition J->K N-methylpiperazine, NaI L Bosutinib K->L

Caption: High-level synthetic workflow for Bosutinib.[11]
Protocol: Key SNAr Coupling Step in Bosutinib Synthesis

This protocol details the nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone of the Bosutinib synthesis, joining the quinoline and aniline fragments. This step highlights the critical role of the chloro-substituted aniline precursor.[11]

Objective: To synthesize 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (Intermediate 9).

Materials:

  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Intermediate 8)

  • 2,4-dichloro-5-methoxyaniline (Key Aniline Intermediate)

  • Pyridine hydrochloride

  • 2-Ethoxyethanol (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (0.95 eq) in 2-ethoxyethanol (approx. 12.5 mL per gram of starting quinoline).[11]

    • Causality: 2-Ethoxyethanol is used as a high-boiling polar solvent to facilitate the reaction, which requires elevated temperatures. Pyridine hydrochloride acts as an acid catalyst to activate the quinoline ring for nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (approx. 135 °C) and maintain for 2.5-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Causality: The sodium bicarbonate wash neutralizes the pyridine hydrochloride catalyst and any acidic byproducts.

  • Purification: Separate the organic layer, wash it with water, and then concentrate it in vacuo until a solid begins to precipitate.

  • Crystallization: Cool the concentrated solution and collect the resulting solid product by filtration. Wash the solid with a small amount of cold ethyl acetate or ether to remove residual solvent and impurities.

  • Drying: Dry the purified solid under vacuum to yield the desired coupled product.

  • Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC, comparing the results to established literature values.[11]

Representative Protocol: Amide Coupling of this compound

To demonstrate the direct utility of this compound, the following protocol details a standard and fundamentally important transformation in pharmaceutical synthesis: amide bond formation. This reaction converts the carboxylic acid into an amide, a ubiquitous functional group in drug molecules.

G A 2-Chloro-6-methoxy- benzoic acid + Amine (R-NH₂) B Step 1: Activation (Add Coupling Reagents) A->B EDC, HOBt, DIPEA, DMF C Activated Ester Intermediate (in situ) B->C D Step 2: Nucleophilic Attack C->D Amine attacks activated carbonyl E Tetrahedral Intermediate (in situ) D->E F Step 3: Collapse & Product Formation E->F Leaving group departs G Final Product: N-Substituted Amide F->G H Byproducts (e.g., DCU, HOBt) F->H

Caption: Generalized workflow for amide coupling reaction.

Objective: To synthesize an N-substituted-2-chloro-6-methoxybenzamide.

Materials:

  • This compound

  • A primary or secondary amine (e.g., Benzylamine, 1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature.

    • Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an activated ester intermediate, which suppresses side reactions (like racemization if the amine were chiral) and improves coupling efficiency.

  • Base and Amine Addition: Add DIPEA (2.5 eq) followed by the slow, dropwise addition of the amine (1.05 eq).

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt byproduct of the EDC activation and to deprotonate the ammonium salt of the amine if it was added as a salt.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash helps to break any emulsions and remove water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[12]

Conclusion

This compound and its structural relatives are highly valuable intermediates in the synthesis of pharmaceuticals. As demonstrated by the synthesis of Bosutinib, the specific arrangement of chloro- and methoxy- groups on an aromatic core is a validated strategy for creating potent and selective kinase inhibitors. The protocols provided herein offer practical, mechanistically-grounded guidance for the safe handling and effective utilization of this class of compounds in a research and development setting. A thorough understanding of their reactivity and strategic application is essential for medicinal chemists aiming to construct the next generation of targeted therapies.

References

The Strategic Role of 2-Chloro-6-methoxybenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzoid Intermediate

2-Chloro-6-methoxybenzoic acid, a seemingly unassuming substituted benzoic acid, holds a significant position in the landscape of modern agrochemical synthesis. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups on an aromatic scaffold makes it a highly valuable and versatile precursor for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the established and potential applications of this compound in the synthesis of key agrochemicals, offering detailed protocols and mechanistic insights for researchers and chemical development professionals. The strategic placement of its substituents not only influences the reactivity of the molecule but also serves as a foundational element for the efficacy of the final active ingredients.

This document will delve into the primary application of this compound as a direct precursor to the widely used herbicide, Dicamba. Furthermore, we will explore its potential as a scaffold for the development of novel fungicides, providing a forward-looking perspective for its application in the discovery of new crop protection agents.

Core Application: A Direct Pathway to the Herbicide Dicamba

The most prominent and well-established application of this compound in the agrochemical industry is its role as the immediate precursor to 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba. Dicamba is a selective herbicide that mimics the plant growth hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds.[1][2] The synthesis of Dicamba from this compound involves a regioselective electrophilic aromatic substitution, specifically a chlorination reaction.

Mechanistic Rationale: The Directing Influence of Substituents

The existing substituents on the this compound ring play a crucial role in directing the position of the incoming chloro group during electrophilic aromatic substitution.[3][4]

  • Methoxy Group (-OCH₃): This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating and meta-directing group due to its electron-withdrawing nature.

Considering the combined directing effects, the vacant positions on the ring (positions 3, 4, and 5) exhibit different levels of activation towards an incoming electrophile. The strong activating effect of the methoxy group at position 6 will predominantly direct the incoming chloro electrophile to the ortho position (position 5) and the para position (position 3). The chloro group at position 2 will also direct to its para-position (position 5). The carboxylic acid at position 1 will direct to the meta-positions (positions 3 and 5). The confluence of these directing effects strongly favors the substitution at the 3 and 5 positions. However, due to steric hindrance from the adjacent carboxylic acid and methoxy groups, substitution at position 5 is less favored than at position 3. Therefore, the primary product of a second chlorination is 3,6-dichloro-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) from this compound

This protocol outlines a laboratory-scale synthesis of Dicamba through the direct chlorination of this compound. The procedure is based on established principles of electrophilic aromatic substitution.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Sulfuryl chloride (SO₂Cl₂)≥97%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)ACS GradeFisher Scientific
Anhydrous Iron(III) chloride (FeCl₃)≥98%Alfa Aesar
Hydrochloric acid (HCl), concentratedACS GradeVWR
Sodium bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Magnesium sulfate (MgSO₄)ACS GradeAcros Organics

Instrumentation:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer with a heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis.

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 10.0 g (0.0536 mol) of this compound and 100 mL of anhydrous dichloromethane. Stir the mixture under a nitrogen atmosphere until the solid is completely dissolved.

  • Catalyst Addition: To the solution, carefully add 0.2 g (0.0012 mol) of anhydrous iron(III) chloride (FeCl₃) as a Lewis acid catalyst.

  • Chlorination: Slowly add 7.9 g (4.7 mL, 0.0589 mol) of sulfuryl chloride dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at room temperature (20-25 °C) using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into 100 mL of ice-cold water to quench the reaction and dissolve the catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Expected Yield: 75-85%

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Chlorination cluster_3 Reaction & Monitoring cluster_4 Work-up & Purification cluster_5 Final Product A This compound + Anhydrous DCM B Add Anhydrous FeCl₃ A->B Dissolution C Add SO₂Cl₂ dropwise B->C Catalysis D Stir at RT (4-6h) Monitor by TLC/HPLC C->D Reaction E Quench with H₂O D->E Completion F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Recrystallization G->H I 3,6-dichloro-2-methoxybenzoic acid (Dicamba) H->I

Caption: Workflow for the synthesis of Dicamba.

Exploratory Application: A Scaffold for Novel Fungicide Discovery

While its application in herbicide synthesis is well-documented, the structural motifs of this compound also present an intriguing starting point for the discovery of novel fungicides. Many successful fungicides incorporate substituted aromatic rings.[5][6][7] The presence of the carboxylic acid group provides a convenient handle for derivatization, allowing for the introduction of various fungicidal pharmacophores through amide or ester linkages.

Rationale for Fungicidal Potential: The Benzamide Moiety

The benzamide functional group is a common feature in a number of commercial fungicides. By converting the carboxylic acid of this compound into an amide, it is possible to generate a library of novel compounds for antifungal screening. The chloro and methoxy substituents can contribute to the overall lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets in fungi.

Research Protocol: Synthesis of a Novel 2-Chloro-6-methoxy-N-(1H-1,2,4-triazol-3-yl)benzamide as a Potential Fungicide

This protocol describes a hypothetical synthesis of a novel benzamide derivative incorporating a triazole ring, a well-known fungicidal pharmacophore. This serves as a template for researchers aiming to explore the fungicidal potential of this compound derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Acros Organics
3-Amino-1,2,4-triazole≥95%TCI America
Anhydrous Tetrahydrofuran (THF)ACS GradeFisher Scientific
Triethylamine (Et₃N)≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR

Step-by-Step Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 5.0 g (0.0268 mol) of this compound in 50 mL of anhydrous dichloromethane. Add 4.8 g (2.9 mL, 0.0402 mol) of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methoxybenzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve 2.4 g (0.0285 mol) of 3-amino-1,2,4-triazole in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 3.0 g (4.1 mL, 0.0296 mol) of triethylamine.

  • Reaction: Slowly add a solution of the crude 2-chloro-6-methoxybenzoyl chloride in 20 mL of anhydrous THF to the cooled triazole solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-chloro-6-methoxy-N-(1H-1,2,4-triazol-3-yl)benzamide.

  • Characterization and Biological Screening: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry. The purified compound can then be subjected to in vitro and in vivo antifungal screening against a panel of relevant plant pathogens.

Diagram of the Synthetic Pathway:

FungicideSynthesis cluster_0 Starting Material cluster_1 Step 1: Acid Chloride Formation cluster_2 Step 2: Amide Coupling Start This compound Step1 2-Chloro-6-methoxybenzoyl chloride Start->Step1 SOCl₂, DMF (cat.), Reflux Step2 Novel Benzamide Fungicide Candidate Step1->Step2 3-Amino-1,2,4-triazole, Et₃N, THF

Caption: Proposed synthesis of a novel fungicide.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the herbicide Dicamba. The well-understood principles of electrophilic aromatic substitution allow for its efficient conversion to this vital agrochemical. Beyond this established role, its chemical architecture offers significant potential for the development of new fungicidal compounds. The protocols and rationale presented in this guide are intended to empower researchers to both optimize existing processes and explore new frontiers in agrochemical synthesis, leveraging the unique chemical properties of this versatile building block.

References

Introduction: The Versatility of the 2-Chloro-6-methoxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-6-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a chlorine atom, provides multiple reactive handles for synthetic modification. The methoxy and chloro groups at the ortho-positions to the carboxylic acid create a sterically hindered and electronically distinct environment, making this molecule a valuable starting point for the synthesis of complex molecular architectures, including pharmaceutical intermediates and biologically active compounds.[1][3][4]

This application note provides a detailed guide to the synthesis of derivatives of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind two powerful synthetic methodologies: Directed ortho-Metalation (DoM) and Suzuki-Miyaura Cross-Coupling. The protocols described herein are designed to be robust and adaptable, providing researchers with the tools to generate diverse libraries of novel compounds.

Core Synthetic Strategies: Precision and Control

The primary challenge in modifying the this compound core is achieving high regioselectivity. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, complicating purification and reducing overall efficiency. To overcome this, modern synthetic strategies that offer precise control over the reaction site are employed.

  • Directed ortho-Metalation (DoM): This technique utilizes the inherent ability of functional groups (Directing Metalation Groups or DMGs) to direct a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[5] In this compound, both the carboxylic acid and the methoxy group can act as DMGs, enabling highly selective functionalization.[6][7][8] This method is ideal for introducing a wide range of electrophiles, such as alkyl, silyl, or carbonyl groups, onto the aromatic ring.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For this compound, the chlorine atom serves as a handle for coupling with various aryl or vinyl boronic acids. This reaction is instrumental in synthesizing biaryl structures, a common motif in many pharmaceutical agents.[11][12][13]

Protocol 1: C-5 Functionalization via Directed ortho-Metalation (DoM)

The DoM strategy leverages the synergistic directing ability of the carboxylate and methoxy groups. Upon treatment with a strong lithium amide base, deprotonation occurs selectively at the C-5 position, which is ortho to the methoxy group and meta to the carboxylate. The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

Causality and Experimental Choices
  • Base Selection: A strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) or a combination of s-BuLi and TMEDA is often used.[6][8] These bases are strong enough to deprotonate the aromatic ring but are sterically hindered, which minimizes nucleophilic attack on the carboxylate group.

  • Temperature Control: The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.[6][8]

  • Carboxylic Acid Protection: The protocol described here proceeds on the unprotected benzoic acid, where the initial equivalent of base forms the lithium carboxylate in situ, which then acts as a directing group.[6][7] This avoids additional protection/deprotection steps, improving overall efficiency.

Experimental Workflow: DoM

DoM_Workflow cluster_0 Step 1: In Situ Dianion Formation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup and Isolation Start This compound in THF Base Add 2.2 eq. s-BuLi/TMEDA at -78°C Start->Base Initial Reactant Anion Formation of Dilithio Intermediate at C-5 Base->Anion Deprotonation Electrophile Add Electrophile (e.g., CH3I) at -78°C Anion->Electrophile Quench Reaction with Electrophile Electrophile->Quench Workup Aqueous Workup (e.g., NH4Cl, then HCl) Quench->Workup Product Isolate 2-Chloro-5-methyl-6-methoxybenzoic acid Workup->Product

Caption: Workflow for C-5 functionalization via Directed ortho-Metalation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of sec-butyllithium (s-BuLi) (2.2 eq) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting dark-colored solution at -78 °C for 1.5 hours.

  • Electrophilic Quench: Add the chosen electrophile (e.g., iodomethane, 1.5 eq) dropwise and stir the mixture for an additional 3 hours at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary: Representative Electrophiles
Electrophile (E+)Product StructureTypical Yield
Iodomethane (CH₃I)2-Chloro-5-methyl-6-methoxybenzoic acid75-85%
Trimethylsilyl chloride (TMSCl)2-Chloro-6-methoxy-5-(trimethylsilyl)benzoic acid80-90%
Benzaldehyde (PhCHO)2-Chloro-5-(hydroxy(phenyl)methyl)-6-methoxybenzoic acid60-70%
N,N-Dimethylformamide (DMF)2-Chloro-5-formyl-6-methoxybenzoic acid55-65%

Protocol 2: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond at the C-2 position by coupling the aryl chloride with a boronic acid. The key to a successful reaction is selecting an appropriate palladium catalyst and ligand system capable of activating the relatively unreactive C-Cl bond.

Causality and Experimental Choices
  • Catalyst System: Aryl chlorides are more challenging substrates than bromides or iodides.[11] Therefore, a highly active catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precatalysts, but the critical component is the use of bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃). These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[11][12]

  • Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[12] An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically effective.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[13]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_complex Oxidative Addition transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elim product Ar-Ar' (Biaryl Product) transmetalation->product reductive_elim->pd0 ar_x Ar-Cl (2-Chloro-6-methoxy- benzoic acid ester) ar_x->pd_complex boronic Ar'-B(OH)2 (Boronic Acid) boronic->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Note: The carboxylic acid is often esterified (e.g., to the methyl ester) prior to coupling to improve solubility and prevent potential side reactions.

  • Preparation: To a Schlenk flask, add the methyl 2-chloro-6-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis (Optional): If the free acid is desired, hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water or NaOH in methanol).

Data Summary: Representative Couplings
Boronic AcidLigandProduct (after hydrolysis)Typical Yield
Phenylboronic acidSPhos6-Methoxy-[1,1'-biphenyl]-2-carboxylic acid85-95%
4-Methoxyphenylboronic acidXPhos4',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid80-90%
3-Pyridinylboronic acidSPhos6-Methoxy-2'-(pyridin-3-yl)benzoic acid70-80%
Vinylboronic acid pinacol esterPCy₃2-Methoxy-6-vinylbenzoic acid65-75%

Conclusion

The synthetic protocols detailed in this guide provide robust and versatile pathways for the derivatization of this compound. Directed ortho-metalation offers unparalleled control for introducing a variety of functional groups at the C-5 position, while the Suzuki-Miyaura cross-coupling provides a powerful tool for constructing complex biaryl systems. By understanding the principles behind these methodologies, researchers can strategically design and synthesize novel molecules for applications ranging from drug discovery to materials science.

References

Reaction mechanism of 2-Chloro-6-methoxybenzoic acid in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of the reaction mechanisms of this compound, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural outlines to explain the underlying principles governing the reactivity of this compound. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical theory.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its three key functional groups: a carboxylic acid, a chloro substituent, and a methoxy group.[1]

  • Carboxylic Acid (-COOH): This group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of reactions involving strong bases, its acidic proton is readily abstracted to form a carboxylate (-COO⁻). This carboxylate is a powerful Directed Metalation Group (DMG) , capable of coordinating with organometallic reagents to direct deprotonation at an adjacent ortho position.[2][3]

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating, ortho, para-directing group in electrophilic aromatic substitution due to its electron-donating resonance effect. It also functions as a Lewis basic site and a Directed Metalation Group, capable of coordinating organolithium reagents.[4]

  • Chloro Group (-Cl): The chloro group is a deactivating, ortho, para-directing group. As a halogen, it serves as an excellent leaving group in nucleophilic aromatic substitution and as a reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.[5]

The unique 2,6-substitution pattern creates significant steric hindrance around the carboxylic acid, influencing its reactivity and providing a scaffold for the synthesis of complex, sterically hindered molecules. This guide will focus on four primary reaction classes where these features are strategically exploited: Directed ortho-Metalation, Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Copper-Catalyzed Cross-Coupling.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution.[4] The reaction relies on a Directed Metalation Group (DMG) to coordinate a strong organolithium base, directing deprotonation to the adjacent ortho position to form a stabilized aryllithium intermediate.[4][6]

In the case of this compound, the molecule is first treated with a strong base (like s-BuLi) to deprotonate the carboxylic acid. The resulting carboxylate anion is the most powerful DMG in the molecule. It coordinates the lithium base, directing the deprotonation exclusively to the C3 position, which is ortho to the carboxylate.[2][3][7] The methoxy group at C6 reinforces this directionality. The resulting dianion can be trapped by a wide range of electrophiles.

Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start Step 1: Deprotonation cluster_lithiation Step 2: Directed Lithiation cluster_electrophile Step 3: Electrophilic Quench Start 2-Chloro-6-methoxy- benzoic acid Base 2 s-BuLi / TMEDA -78 °C Start->Base Intermediate1 Lithium Carboxylate Intermediate Base->Intermediate1 Intermediate2 Ortho-Lithiated Dianion Intermediate1->Intermediate2 Coordination & C-H activation Electrophile Electrophile (E+) Intermediate2->Electrophile Product 3-Substituted Product Electrophile->Product

Protocol: ortho-Silylation of this compound

This protocol demonstrates the regioselective introduction of a trimethylsilyl group at the C3 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous NH₄Cl

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Amine Addition: Add TMEDA (2.2 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour. Causality: Using two equivalents of base ensures both the acidic proton of the carboxylic acid and the ortho-proton are removed. TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent.

  • Electrophilic Quench: Add chlorotrimethylsilane (TMSCl, 2.5 eq) dropwise to the solution. Allow the reaction to warm slowly to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): Exploiting Electronic Deficiency

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9][10] These EWGs are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[9][10]

For this compound, the carboxylic acid group acts as the necessary EWG. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the chloro leaving group.[11] The resulting negative charge is delocalized onto the carboxylate group. Subsequent elimination of the chloride ion restores aromaticity.[11]

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

SNAr_Mechanism Start 2-Chloro-6-methoxy- benzoic acid Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition of Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination of Cl⁻ LeavingGroup Cl⁻

Protocol: Synthesis of an N-Aryl Anthranilic Acid Derivative

This protocol describes the displacement of the chloride with an amine, a reaction often used in the synthesis of pharmaceutically relevant scaffolds.[7]

Materials:

  • This compound

  • Aniline (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) (catalytic)

  • N,N-Dimethylformamide (DMF)

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), aniline (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq). Causality: K₂CO₃ acts as a base to deprotonate the carboxylic acid and the amine nucleophile. While some SNAr reactions proceed without a catalyst, copper catalysis (as in an Ullmann-type condensation) significantly lowers the activation energy for C-N bond formation.[12]

  • Solvent and Degassing: Add anhydrous DMF (approx. 0.5 M). Seal the tube and degas the mixture by bubbling argon through it for 10 minutes.

  • Heating: Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH 3-4 with 1 M HCl to precipitate the product.

  • Purification: Filter the solid precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[13][14] For this compound, the chloro group serves as the electrophilic partner. Due to the relative inertness of aryl chlorides compared to bromides or iodides, this transformation requires a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[15][16]

The reaction mechanism is a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the benzoic acid derivative, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[5]

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[14]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Protocol: Synthesis of a Biaryl Carboxylic Acid

This protocol details the coupling of this compound with an arylboronic acid.[17]

Materials:

  • This compound

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (e.g., 0.03 eq), SPhos (e.g., 0.06 eq), and K₃PO₄ (3.0 eq). Causality: A strong base like K₃PO₄ is required. The bulky, electron-rich SPhos ligand accelerates the slow oxidative addition of the aryl chloride and promotes the final reductive elimination step.[16]

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add degassed toluene and degassed water (typically a 10:1 ratio of toluene:water).

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water.

  • Extraction and Purification: Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Representative Suzuki-Miyaura Couplings
Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110>90
4-Methylphenylboronic acidXPhos Pd G2K₂CO₃Dioxane/H₂O10085-95
3-Furylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9075-85

Note: Conditions and yields are representative and may vary based on specific substrates and reaction scale.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-C, C-N, and C-O bonds.[18] It typically involves the reaction of an aryl halide with a nucleophile (e.g., an alcohol, amine, or another aryl group) at high temperatures.[19] Compared to palladium-catalyzed methods, traditional Ullmann reactions often require stoichiometric amounts of copper and harsher conditions.[12] However, modern protocols utilize catalytic amounts of copper salts, often with ligands, to improve efficiency and mildness.[19]

The mechanism is thought to involve the formation of a copper(I) species in situ. This Cu(I) salt undergoes oxidative addition with the aryl halide. The resulting organocopper(III) intermediate then reacts with the nucleophile, followed by reductive elimination to form the product and regenerate a Cu(I) species.[19]

Protocol: Ullmann Ether Synthesis

This protocol describes the formation of a diaryl ether by coupling this compound with a phenol.

Materials:

  • This compound

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • 1,10-Phenanthroline (20-40 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the phenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.5 eq). Causality: A strong base like Cs₂CO₃ is essential. The 1,10-phenanthroline ligand stabilizes the copper catalyst, prevents its aggregation, and accelerates the reaction, allowing for lower temperatures and catalyst loadings compared to the unligated reaction.[12]

  • Solvent and Degassing: Add anhydrous NMP (approx. 0.5 M). Seal the tube and degas the mixture with argon for 10 minutes.

  • Heating: Heat the reaction at 130-160 °C for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2 with 1 M HCl.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly adaptable substrate whose reactivity can be precisely controlled through the strategic selection of reagents and reaction conditions. By understanding the fundamental mechanisms of directed ortho-metalation, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling, researchers can effectively leverage this molecule to construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this versatile building block in pharmaceutical and materials science research.

References

Introduction: The Strategic Importance of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Reactions Involving 2-Chloro-6-methoxybenzoic Acid: Application Notes and Protocols

This compound is a highly versatile aromatic building block in modern synthetic chemistry. Its trifunctional nature—featuring a reactive aryl chloride, a directing methoxy group, and a carboxylic acid handle—makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The aryl chloride provides a site for robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal catalysis. However, the relatively low reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates the use of sophisticated and highly active catalytic systems.[1] The ortho-methoxy and carboxylic acid groups exert significant steric and electronic influence, which must be carefully considered when designing synthetic protocols.

This guide provides an in-depth exploration of the key catalytic reactions involving this compound, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2] For a substrate like this compound, this reaction opens a direct pathway to sterically hindered biaryl carboxylic acids, which are privileged structures in many biologically active molecules and advanced materials.[3][4]

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst.[2][5] The successful coupling of an aryl chloride requires a catalyst system that can efficiently perform each step of the cycle.

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (this compound) to a low-valent Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides and requires electron-rich, bulky ligands on the palladium center to facilitate the cleavage of the strong C-Cl bond.[1]

  • Transmetalation: The resulting Pd(II) complex reacts with an activated boronic acid species. A base is crucial here; it reacts with the organoboron reagent to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The final step is the reductive elimination from the diaryl-Pd(II) intermediate, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Cl)L_n] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product_text Biaryl Product (Ar-Ar') reductive_elimination->product_text arcl_text 2-Chloro-6-methoxy- benzoic Acid (Ar-Cl) arcl_text->oxidative_addition boronic_text R-B(OH)₂ + Base [R-B(OH)₃]⁻ boronic_text->transmetalation Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Cl)L_n] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex [Ar-Pd(II)(NR'R'')L_n] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product_text N-Aryl Product (Ar-NR'R'') reductive_elimination->product_text arcl_text 2-Chloro-6-methoxy- benzoic Acid (Ar-Cl) arcl_text->oxidative_addition amine_text Amine (HNR'R'') + Base amine_text->amine_coordination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup_glassware 2. Dry & Assemble Schlenk Flask prep_reagents->setup_glassware prep_solvents 3. Degas/Dry Solvents setup_glassware->prep_solvents add_solids 4. Add Solids to Flask prep_solvents->add_solids inert_atm 5. Purge with Inert Gas (Ar/N₂) add_solids->inert_atm add_liquids 6. Add Solvents & Liquid Reagents inert_atm->add_liquids heat_stir 7. Heat & Stir (Monitor Progress) add_liquids->heat_stir quench 8. Cool & Quench Reaction heat_stir->quench extract 9. Liquid-Liquid Extraction quench->extract dry_concentrate 10. Dry & Concentrate Organic Phase extract->dry_concentrate purify 11. Purify Product (Chromatography/ Recrystallization) dry_concentrate->purify

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-6-methoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the substituted benzoic acid motif is a cornerstone for the development of novel therapeutic agents. Among these, 2-chloro-6-methoxybenzoic acid stands out as a particularly versatile scaffold.[1] Its architecture presents three key functional handles for synthetic elaboration: a nucleophilic-attack-ready carboxylic acid, a methoxy group that modulates electronic properties and lipophilicity, and a strategically positioned chlorine atom that serves as a reactive site for advanced cross-coupling reactions.[2]

This guide provides an in-depth exploration of the derivatization of this compound. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for creating diverse chemical libraries for biological evaluation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to efficiently synthesize, characterize, and screen novel compounds with potential therapeutic value in areas such as oncology, inflammation, and infectious diseases.[3]

Core Compound Data: this compound

PropertyValueSource
CAS Number 3260-89-7[4][5]
Molecular Formula C₈H₇ClO₃[4][5]
Molecular Weight 186.59 g/mol [4][5]
Appearance Solid (Granular or Crystal)[6]
Boiling Point 304 °C[6]
Safety Toxic if swallowed. Causes skin and serious eye irritation.[4][5]

Core Derivatization Strategies & Protocols

The true potential of this compound is realized through its chemical modification. We will focus on three high-impact derivatization pathways: Amidation, Esterification, and Suzuki-Miyaura Cross-Coupling.

Pathway I: Amide Synthesis via Acyl Chloride Intermediate

Amidation is arguably the most powerful tool for generating vast libraries from a carboxylic acid starting material. The resulting amide bond is metabolically stable and can participate in crucial hydrogen-bonding interactions with biological targets.[7] While direct coupling methods exist, the conversion to a highly reactive acyl chloride intermediate ensures efficient reaction with a wide range of amines, including those that are sterically hindered or poorly nucleophilic.[8]

Scientific Rationale: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, creating a highly electrophilic acyl chloride.[9] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the conversion.[8][9] The subsequent addition of an amine results in a rapid and often irreversible nucleophilic acyl substitution, forming the desired amide and releasing HCl, which is scavenged by a non-nucleophilic base like triethylamine (TEA) or pyridine.

Protocol 2.1.1: Preparation of 2-Chloro-6-methoxybenzoyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, anhydrous), Anhydrous toluene.

  • Procedure:

    • In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq).

    • Add anhydrous toluene to the flask.

    • Cautiously add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

    • Add a catalytic amount (1-2 drops) of anhydrous DMF. Vigorous gas evolution (SO₂ and HCl) will be observed.

    • Once the initial effervescence subsides, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, until gas evolution ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene (2x).

    • The resulting crude 2-chloro-6-methoxybenzoyl chloride is a yellow oil or solid and is typically used immediately in the next step without further purification.

Protocol 2.1.2: Amidation with Primary/Secondary Amines

  • Materials: Crude 2-chloro-6-methoxybenzoyl chloride, desired amine (primary or secondary), Triethylamine (TEA) or Pyridine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude 2-chloro-6-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide derivative.

Workflow Visualization: Amide Synthesis

G cluster_prep Acyl Chloride Formation cluster_amidation Amidation cluster_workup Workup & Purification Start 2-Chloro-6-methoxy- benzoic Acid Reagents1 + SOCl₂ + cat. DMF (Reflux) Start->Reagents1 Product1 Crude 2-Chloro-6- methoxybenzoyl chloride Reagents1->Product1 Reaction Nucleophilic Acyl Substitution (0°C to RT) Product1->Reaction Amine Primary or Secondary Amine Base + Triethylamine (Base) Amine->Base Base->Reaction Quench Quench (H₂O) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Amide Derivative Purify->FinalProduct

Caption: Workflow for two-step amide synthesis.

Pathway II: Esterification via Fischer-Speier Method

Ester derivatives can serve as valuable prodrugs or as intermediates for further reactions. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for converting carboxylic acids into esters.[10]

Scientific Rationale: The reaction is an equilibrium process. In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the benzoic acid is protonated, rendering the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium toward the product side, the alcohol is typically used in large excess, serving as both reactant and solvent.[10]

Protocol 2.2.1: Fischer-Speier Esterification

  • Materials: this compound, Alcohol (e.g., anhydrous Methanol or Ethanol), Concentrated Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 15-20 eq), which also acts as the solvent.

    • While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol, 78°C for ethanol) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • If necessary, purify the product by silica gel column chromatography.

Pathway III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[11] This reaction is exceptionally powerful for creating biaryl structures, which are prevalent in pharmaceuticals.

Scientific Rationale: The reaction is initiated by the oxidative addition of the aryl chloride (this compound derivative) to a Pd(0) catalyst. Due to the relative inertness of aryl chlorides compared to bromides or iodides, this step is often rate-limiting and requires a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[12][13] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[11][13]

Protocol 2.3.1: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

Note: The carboxylic acid group can interfere with the reaction. It is best practice to first protect it, for instance, as a methyl ester using Protocol 2.2.1.

  • Materials: Methyl 2-chloro-6-methoxybenzoate, Aryl/heteroaryl boronic acid, Palladium(II) Acetate [Pd(OAc)₂], SPhos ligand, Potassium Phosphate (K₃PO₄), Anhydrous Toluene, Degassed Water.

  • Procedure:

    • To a dry Schlenk flask, add the methyl 2-chloro-6-methoxybenzoate (1.0 eq), the boronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), SPhos (0.04-0.10 eq), and K₃PO₄ (2.0-3.0 eq).

    • Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe.

    • Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the coupled product.

Workflow Visualization: Suzuki-Miyaura Coupling

G Start Methyl 2-Chloro-6- methoxybenzoate Reaction Suzuki-Miyaura Coupling Reaction Start->Reaction Boronic Aryl Boronic Acid R-B(OH)₂ Boronic->Reaction Catalyst Pd(OAc)₂ / SPhos K₃PO₄ (Base) Catalyst->Reaction Solvent Toluene/H₂O (Heat, Inert Atm.) Solvent->Reaction Workup Filtration (Celite) Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Biaryl Product Purify->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of each new compound is critical. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect aromatic protons between 7.0-8.0 ppm. The formation of an amide will introduce a new N-H proton (often a broad singlet), and new signals corresponding to the amine fragment. Ester formation will show new signals for the alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester).

    • ¹³C NMR: The carboxylic acid carbon (~165-170 ppm) will shift slightly upon conversion to an ester or amide. New aromatic signals will appear in Suzuki products.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the success of the derivatization.

  • Infrared (IR) Spectroscopy: Useful for confirming functional group transformations. The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will disappear, while a strong C=O stretch for the amide or ester (~1630-1750 cm⁻¹) will be prominent.

Table of Representative Derivatives and Expected Data

Derivative TypeRepresentative StructureExpected MW ( g/mol )Key ¹H NMR Signal (CDCl₃)
AmideN-benzyl-2-chloro-6-methoxybenzamide275.73~4.6 ppm (d, 2H, -CH₂-)
EsterMethyl 2-chloro-6-methoxybenzoate200.62~3.9 ppm (s, 3H, -OCH₃)
Suzuki ProductMethyl 6-methoxy-[1,1'-biphenyl]-2-carboxylate242.26Multiple new aromatic signals (7.3-7.6 ppm)

Protocol for Biological Evaluation: Antimicrobial Assay

Once a library of derivatives is synthesized and characterized, the next step is to screen for biological activity. Benzoic acid derivatives are well-known for their antimicrobial properties.[3] A standard method for quantifying this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution MIC Assay

  • Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of a compound that visibly inhibits microbial growth after an incubation period.[3]

  • Materials: 96-well microtiter plates, Test compounds dissolved in DMSO, Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), Spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound (starting from e.g., 256 µg/mL down to 0.5 µg/mL) in MHB. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest compound concentration that shows no visible growth is the MIC. This can also be read quantitatively using a plate reader (OD₆₀₀).

Workflow Visualization: Biological Screening

G cluster_synthesis Compound Library cluster_assay MIC Assay Workflow cluster_analysis Data Analysis Lib Synthesized Derivatives Dilute Serial Dilution in 96-Well Plate Lib->Dilute Inoculate Add Bacterial Culture Dilute->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Read Determine MIC (Visual/OD₆₀₀) Incubate->Read SAR Structure-Activity Relationship (SAR) Analysis Read->SAR Hit Identify Hit Compounds SAR->Hit

Caption: Workflow from synthesized library to hit identification.

References

Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methoxybenzoic acid is a versatile and highly valuable starting material in medicinal chemistry and drug development.[1] Its substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a strategically positioned chlorine atom, offers multiple reaction handles for diverse chemical transformations. This application note provides detailed experimental protocols for the synthesis of novel compound libraries via three primary pathways: Amide Bond Formation, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr). Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, justifying the selection of reagents and conditions to ensure reproducibility and high yields. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of new chemical entities.

Introduction: The Versatility of the this compound Scaffold

The structural architecture of this compound presents a trifecta of functional groups that can be selectively manipulated.[2]

  • Carboxylic Acid: This group is a primary site for modification, most commonly through the formation of amides, esters, or hydrazones, which are prevalent motifs in biologically active molecules.[3][4]

  • Aryl Chloride: The chlorine atom serves as an excellent leaving group and a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-couplings.[5]

  • Methoxy Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring and can be a site for demethylation to reveal a phenol, providing another point for diversification.

This unique combination makes the molecule an ideal starting point for building libraries of compounds for screening in drug discovery programs.[6]

Synthetic Pathway I: Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry.[4] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that readily reacts with an amine.

Rationale for Reagent Selection

Several classes of coupling reagents exist, each with specific advantages.

  • Carbodiimides (e.g., EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate.[7] They are cost-effective but can sometimes lead to racemization in chiral substrates.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for rapid reaction times and suppression of side reactions.[8] They are often the preferred choice for sterically hindered or electron-deficient amines.[9]

For this protocol, we utilize HATU in combination with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to ensure efficient activation and minimize unwanted side reactions.

General Workflow for Amide Synthesis

The workflow involves the in-situ activation of the carboxylic acid followed by the addition of the amine nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step Start This compound + HATU + DIPEA in DMF ActiveEster O-acylisourea active ester (in situ) Start->ActiveEster  Activation (fast) Amine Primary or Secondary Amine (R1R2NH) ActiveEster->Amine  Nucleophilic Acyl Substitution Amide Novel Amide Product Amine->Amide

Caption: Workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-chloro-6-methoxybenzamide
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 500 mg, 2.68 mmol).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M solution, ~5.4 mL).

  • Reagent Addition: Add HATU (1.1 eq, 1.12 g, 2.95 mmol) and DIPEA (2.5 eq, 1.17 mL, 6.70 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to ensure complete activation.

  • Amine Addition: Add benzylamine (1.05 eq, 0.31 mL, 2.81 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.

Data Summary for Amide Synthesis
Amine (R-NH₂)Coupling ReagentBaseSolventTime (h)Typical Yield (%)
BenzylamineHATUDIPEADMF290-95
AnilineHATUDIPEADMF485-90
MorpholineEDC/HOBtTEADCM688-93
(R)-α-MethylbenzylamineHATUDIPEADMF392-97

Synthetic Pathway II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] This reaction is ideal for modifying the aryl chloride position of our scaffold, enabling the introduction of diverse aryl or vinyl substituents.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving three key steps:[11]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide.

  • Transmetallation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands (e.g., from XPhos Pd G2) facilitate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[5]

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Cl Trans Ar-Pd(II)-R OxAdd->Trans Transmetallation RedElim Trans->RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product Start Ar-Cl Start->OxAdd Oxidative Addition Boronic R-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-2-carboxylic acid

Note: This protocol first converts the starting acid to its methyl ester to prevent interference from the acidic proton during the coupling reaction. This is a common strategy.

Step A: Esterification

  • Dissolve this compound (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-chloro-6-methoxybenzoate, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

  • Preparation: To a Schlenk flask, add methyl 2-chloro-6-methoxybenzoate (1.0 eq, e.g., 400 mg, 1.99 mmol), (2-methylphenyl)boronic acid (1.2 eq, 325 mg, 2.39 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 550 mg, 3.98 mmol).[12]

  • Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (3 mol%, 69 mg, 0.06 mmol).

  • Solvent & Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours under an inert atmosphere.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the coupled ester.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid by heating with aqueous NaOH or LiOH, followed by acidic work-up.

Synthetic Pathway III: Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally inert to nucleophilic substitution, the reaction can proceed if the aromatic ring is sufficiently electron-deficient.[13] The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

Rationale and Scope

For SNAr to be efficient, strong electron-withdrawing groups (EWGs) should be present ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[15] In this compound, the carboxylic acid (or its derivatives) can act as a moderate EWG. While not as strongly activating as a nitro group, substitution can still be achieved, often by using strong nucleophiles and/or elevated temperatures.[16][17] This pathway is particularly useful for introducing heteroatom nucleophiles like amines, alkoxides, or thiolates.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-(phenylamino)benzoic acid
  • Preparation: In a sealed tube or microwave vial, combine this compound (1.0 eq, 200 mg, 1.07 mmol), aniline (2.0 eq, 0.19 mL, 2.14 mmol), and a strong base such as potassium carbonate (K₂CO₃) (2.5 eq, 370 mg, 2.68 mmol).

  • Solvent: Add a high-boiling point polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (3-4 mL).

  • Catalyst (Optional): For less reactive systems, a copper(I) catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., L-proline) can be added to facilitate the reaction (Ullmann condensation conditions).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully acidify the mixture with 1M HCl to pH ~3-4, which will protonate the product and precipitate it out of the aqueous phase.

  • Purification: Filter the resulting solid, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Conclusion

This compound is a powerful and adaptable building block for synthetic and medicinal chemistry. By strategically employing amide coupling, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of novel compounds from this single, commercially available precursor. The protocols detailed herein provide a robust foundation for exploration, enabling the development of new chemical entities for a wide range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this synthesis. We aim to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: Navigating the Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control. The sterically hindered and electronically distinct positions on the aromatic ring demand a precise approach. The most common and reliable laboratory-scale method involves the directed ortho-metalation (DoM) of 2-chloroanisole, followed by carboxylation. This guide will focus primarily on this route, addressing the critical parameters and potential pitfalls.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal analysis and actionable solutions.

Question 1: My overall yield is disappointingly low (<50%). What are the most critical factors to investigate?

Answer: Low yield is the most common complaint and can stem from several stages of the process. Let's break down the likely culprits, starting with the most probable.

  • Inefficient Metalation (Lithiatiоn): This is the most frequent cause of low yield.

    • Causality: The deprotonation of 2-chloroanisole by an organolithium reagent is the key bond-forming step. If this equilibrium is not driven sufficiently to the product side, you will recover large amounts of starting material. The methoxy group directs the lithiation to the ortho position (C6) through coordination with the lithium ion.[1][2]

    • Solutions:

      • Reagent Quality: Ensure your n-butyllithium (n-BuLi) is properly titrated and has not degraded. Old or improperly stored n-BuLi will have a lower effective concentration, leading to under-dosing.

      • Temperature Control: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[2] Ensure your cold bath is stable. Allowing the temperature to rise prematurely can drastically lower the yield.

      • Reaction Time: Allow sufficient time for the deprotonation to complete. While it can be rapid, stirring for 1-2 hours at -78 °C is a standard practice to ensure maximum conversion.

  • Poor Carboxylation Efficiency: Introducing the carboxyl group can be inefficient if not handled correctly.

    • Causality: The aryllithium intermediate is a potent nucleophile and a strong base. It will react with any available electrophile, with a preference for acidic protons over carbon dioxide.

    • Solutions:

      • CO₂ Source and Quality: Use freshly crushed, high-quality dry ice. Avoid using old, snowy dry ice, which has a high surface area for atmospheric moisture to condense upon. Water will instantly quench the aryllithium reagent.

      • Method of Addition: Instead of adding the aryllithium solution to a slurry of dry ice (which can cause localized warming and splashing), a more controlled method is to pour the cold aryllithium solution over a large excess of crushed dry ice in a separate flask.[3] Alternatively, bubbling dry CO₂ gas through the solution can work, but ensuring the gas is anhydrous is critical.[4]

  • Issues During Work-up and Extraction: The product can be lost during the purification phase.

    • Causality: The product is a carboxylic acid, and its solubility is highly pH-dependent.

    • Solutions:

      • Acidification: After quenching the reaction, the lithium carboxylate salt must be fully protonated to the neutral carboxylic acid to be extracted into an organic solvent. Ensure you acidify the aqueous layer to a pH of ~1-2 with a strong acid like HCl.[3] Check the pH with indicator paper.

      • Solvent Choice: Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

Question 2: My crude NMR shows a significant amount of unreacted 2-chloroanisole. How can I drive the reaction to completion?

Answer: Recovering starting material is a clear sign of incomplete lithiation.

  • Revisit Reagent Stoichiometry: This is the primary lever to pull. Increase the equivalents of n-BuLi used. A common starting point is 1.1 to 1.2 equivalents. If you still see starting material, consider increasing this to 1.3-1.5 equivalents, but be mindful that excess n-BuLi can lead to side reactions. This points back to the importance of accurately knowing the concentration of your n-BuLi solution via titration.

  • Consider an Additive: In some cases, adding a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate lithiation by breaking up n-BuLi aggregates and increasing its basicity.[2] Use TMEDA in a 1:1 ratio with n-BuLi.

Question 3: I've isolated a byproduct that appears to be 2-methoxybenzoic acid (lacking the chlorine). How is this possible?

Answer: The formation of 2-methoxybenzoic acid points to an unintended reduction (dechlorination) pathway.

  • Causality: This can occur via a metal-halogen exchange mechanism. The aryllithium intermediate can, under certain conditions, react with the starting 2-chloroanisole. This is more likely if the reaction temperature is allowed to rise significantly above the optimal -78 °C.

  • Solution: Strict temperature control is paramount. Maintain the reaction temperature at -78 °C from the moment the n-BuLi is added until the moment of carboxylation. Ensure your cooling bath is robust and the reaction flask is well-immersed.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis, focusing on best practices and chemical principles.

Question 1: What is the mechanism of Directed ortho-Metalation (DoM) in this synthesis?

Answer: Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. The methoxy group (-OCH₃) is a classic "Directing Metalation Group" (DMG).[1]

  • Coordination: The Lewis basic oxygen atom of the methoxy group coordinates to the Lewis acidic lithium ion of the n-BuLi reagent. This brings the butyl group into close proximity with the protons on the neighboring ortho carbons (C2 and C6).

  • Deprotonation: The highly basic butyl anion then abstracts the most acidic nearby proton. The proton at C6 is preferentially removed over the C2 proton due to the electron-withdrawing inductive effect of the adjacent chlorine atom, which increases the acidity of the C6 proton.

  • Stabilization: This forms a thermodynamically stable five-membered ring-like intermediate, locking the lithium atom in the C6 position until an electrophile (CO₂) is introduced.

Below is a diagram illustrating this mechanism.

Note: The images in the DOT script are placeholders. A real implementation would require actual chemical structure images. Caption: Directed ortho-Metalation (DoM) workflow.

Question 2: Is it better to use dry ice or carbon dioxide gas for the carboxylation step?

Answer: Both methods can be effective, but for laboratory scale, using solid dry ice is generally more reliable and convenient.

MethodAdvantagesDisadvantagesBest Practice
Solid Dry Ice • Readily available and inexpensive.• Provides a large excess of reagent.• The solid form helps keep the reaction cold during the quench.• Can absorb atmospheric moisture if not handled properly.Crush high-purity dry ice just before use. Pour the cold aryllithium solution onto a large excess of the crushed solid with vigorous stirring.
CO₂ Gas • High purity gas is available.• Can be easier to handle for larger scale reactions.• Requires a gas dispersion tube and flow meter.• Gas must be rigorously dried (e.g., with a drying tube).• Can cause localized warming at the point of introduction.Bubble anhydrous CO₂ gas through the cold, stirred aryllithium solution. Monitor for any significant temperature increase.[4]

Question 3: What are the essential safety precautions when working with n-butyllithium?

Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: Always handle n-BuLi under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques.

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents. Any moisture will rapidly consume the reagent in a highly exothermic reaction.[3]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D (combustible metals) fire extinguisher readily accessible.

  • Quenching: Never quench excess n-BuLi with water directly. A safe method is to slowly add a less reactive solvent like isopropanol at low temperature, followed by a more protic solvent like ethanol, and finally water.

Question 4: What is the recommended protocol for this synthesis?

Answer: The following is a generalized, self-validating protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

protocol_workflow start Start step1 1. Setup & Inerting - Assemble dry glassware - Purge with Argon/N2 start->step1 step2 2. Lithiation - Dissolve 2-chloroanisole in dry THF - Cool to -78°C - Add n-BuLi dropwise - Stir for 1-2h at -78°C step1->step2 step3 3. Carboxylation - Pour reaction mixture onto  excess crushed dry ice step2->step3 step4 4. Quench & Workup - Allow to warm to RT - Add water - Acidify to pH 1-2 with HCl step3->step4 step5 5. Extraction - Extract with Ethyl Acetate (3x) - Wash combined organics with brine step4->step5 step6 6. Isolation - Dry over Na2SO4 - Filter and concentrate - Recrystallize if needed step5->step6 end_node Pure Product step6->end_node

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Setup: In the flask, dissolve 2-chloroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiatiоn: Slowly add n-butyllithium (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, place a large excess (at least 5-10 eq.) of freshly crushed dry ice. Quickly and carefully, pour the cold aryllithium solution onto the dry ice with vigorous stirring.

  • Work-up: Allow the mixture to slowly warm to room temperature. The excess dry ice will sublime. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and acidify the aqueous layer with 6M HCl until the pH is ~1-2.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford pure this compound.

References

Troubleshooting common side reactions in 2-Chloro-6-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxybenzoic acid (CAS No: 3260-89-7). This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot common side reactions and synthetic challenges. The following content is structured in a question-and-answer format, providing in-depth, field-proven insights into the causality of experimental outcomes and offering robust solutions.

Section 1: Troubleshooting Directed ortho-Metalation (DoM) of 3-Chloroanisole

The Directed ortho-Metalation (DoM) of 3-chloroanisole is a powerful strategy for regioselective functionalization. The methoxy group acts as a directed metalation group (DMG), guiding strong bases like n-butyllithium or sec-butyllithium to deprotonate the C2 position exclusively. However, this pathway is sensitive to reaction conditions and can be plagued by side reactions.

Q1: My DoM reaction has stalled. I observe a high percentage of unreacted 3-chloroanisole upon quenching. What are the likely causes and how can I fix this?

A1: This is a classic issue in organolithium chemistry, typically pointing to problems with the lithiation step itself. The primary culprits are insufficient basicity, premature quenching of the organolithium reagent, or suboptimal reaction temperature.

Causality and Mechanism: Directed ortho-metalation relies on the coordination of the Lewis acidic lithium atom of the alkyllithium to the Lewis basic oxygen of the methoxy group. This coordination increases the kinetic acidity of the adjacent ortho-protons, facilitating deprotonation. If the organolithium reagent is consumed by trace amounts of acid (like water) or if the temperature is too high, promoting side reactions, the deprotonation of the aromatic ring will be inefficient.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

  • Reagent Titration: The molarity of commercial alkyllithium reagents can decrease over time. It is critical to titrate the alkyllithium solution (e.g., using the Gilman double titration method) before use to determine its exact concentration.

  • Temperature Control: The lithiation step is highly exothermic and should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Order of Addition: Add the alkyllithium reagent dropwise to the solution of 3-chloroanisole in the anhydrous solvent at -78 °C. A "reverse addition" (adding the substrate to the base) can sometimes be beneficial if the resulting aryllithium is poorly soluble.

Below is a troubleshooting workflow to diagnose and solve low conversion in DoM reactions.

G start Low Conversion in DoM Reaction q1 Was the alkyllithium reagent recently titrated? start->q1 a1_no No: Reagent may have degraded. Action: Titrate BuLi solution. q1->a1_no No a1_yes Yes q1->a1_yes Yes end Problem Solved: Proceed with optimized protocol. a1_no->end q2 Were anhydrous conditions strictly maintained? a1_yes->q2 a2_no No: BuLi quenched by trace H2O. Action: Flame-dry glassware, use freshly distilled anhydrous solvent. q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end q3 Was the reaction temperature maintained at -78°C? a2_yes->q3 a3_no No: Side reactions or instability. Action: Use dry ice/acetone bath, monitor internal temperature. q3->a3_no No a3_yes Yes q3->a3_yes Yes, issue persists. Contact Sr. Scientist. a3_no->end

Caption: Troubleshooting workflow for low DoM conversion.
Q2: My crude product contains a significant amount of 3-methoxybenzoic acid (the des-chloro product). What is causing this and how can I avoid it?

A2: The formation of 3-methoxybenzoic acid points to a competitive reaction pathway known as halogen-metal exchange, where the alkyllithium reagent swaps its lithium atom for the chlorine atom on your substrate, rather than performing the desired deprotonation.

Causality and Mechanism: While the methoxy group directs deprotonation to the C2 position, the chlorine atom at C3 can undergo halogen-metal exchange with the alkyllithium. This forms 3-methoxy-phenyllithium, which upon carboxylation yields 3-methoxybenzoic acid. This side reaction is often favored at temperatures warmer than -78 °C and with less sterically hindered alkyllithiums like n-BuLi.

Mitigation Strategies:

StrategyRationaleRecommended Protocol
Use a Bulky Base Sterically hindered bases like sec-butyllithium or lithium diisopropylamide (LDA) are less prone to halogen-metal exchange and favor proton abstraction.Substitute n-BuLi with 1.1 equivalents of sec-BuLi or LDA. Maintain the reaction temperature at -78 °C.
Strict Temperature Control Halogen-metal exchange has a higher activation energy than ortho-deprotonation. Keeping the temperature low minimizes this side reaction.Ensure the internal reaction temperature does not rise above -70 °C during the addition of the alkyllithium.
Shorter Lithiation Time Prolonged exposure of the substrate to the alkyllithium can increase the amount of halogen-metal exchange.After adding the alkyllithium, stir for the minimum time required for complete lithiation (typically 30-60 minutes), then add the electrophile (CO₂).

Section 2: Troubleshooting the Grignard Reaction Pathway

An alternative route involves the formation of a Grignard reagent from 1-chloro-3-methoxybenzene, followed by carboxylation with carbon dioxide. While effective, this pathway is notoriously sensitive to atmospheric moisture and can suffer from coupling side reactions.

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unreacted. What should I do?

A1: Failure of a Grignard reaction to initiate is almost always due to two factors: an oxidized magnesium surface or the presence of trace amounts of water, which quenches the reaction.

Causality and Mechanism: The Grignard reaction is a radical process that occurs on the surface of the magnesium metal. A passivating layer of magnesium oxide (MgO) on the turnings can prevent the aryl halide from accessing the reactive metal surface. Furthermore, Grignard reagents are potent bases and are instantly destroyed by even trace amounts of water.

Initiation and Troubleshooting Protocol:

  • Magnesium Activation:

    • Mechanical: Gently crush the magnesium turnings in a dry mortar and pestle right before use to expose a fresh, unoxidized surface.

    • Chemical: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, cleaning it and creating some reactive magnesium iodide. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous ether (diethyl ether or THF) as the solvent. Ensure your starting 1-chloro-3-methoxybenzene is also anhydrous.

  • Initiation: Add a small portion of the aryl halide solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction. The onset of the reaction is usually indicated by the appearance of cloudiness and spontaneous boiling of the ether. Once initiated, the rest of the aryl halide should be added at a rate that maintains a gentle reflux.

Q2: My primary byproduct is 3,3'-dimethoxybiphenyl. How can I minimize this coupling side reaction?

A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted 1-chloro-3-methoxybenzene.

Causality and Mechanism: This side reaction becomes significant if there is a high local concentration of the aryl halide in the presence of the formed Grignard reagent. The desired carboxylation pathway competes with this undesired coupling pathway.

G cluster_main Reaction Pathways for 3-Chloroanisole Grignard Start 3-Chloroanisole + Mg Grignard 3-Methoxyphenylmagnesium chloride (Grignard Reagent) Start->Grignard Formation Desired Desired Product: This compound Grignard->Desired + CO2, then H3O+ Side1 Side Product 1: 3,3'-Dimethoxybiphenyl Grignard->Side1 + 3-Chloroanisole (Wurtz Coupling) Side2 Side Product 2: Anisole Grignard->Side2 + H2O (trace) (Protonolysis)

Caption: Desired vs. side reactions in Grignard synthesis.

Mitigation Strategies:

  • Slow Addition: Add the solution of 1-chloro-3-methoxybenzene to the magnesium suspension very slowly. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling reaction.

  • Dilution: Conducting the reaction at a higher dilution can also disfavor the bimolecular coupling reaction.

  • Temperature Control: While initiation may require gentle heating, once the reaction is proceeding, it is exothermic. Maintain a steady, gentle reflux without excessive heating, which can accelerate the coupling side reaction.

Section 3: Challenges in the Oxidation of 2-Chloro-6-methoxytoluene

This synthetic route involves the oxidation of the methyl group of 2-Chloro-6-methoxytoluene to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄) or catalyzed aerobic oxidation.

Q1: My oxidation with KMnO₄ is incomplete, and purification is difficult. How can I improve this?

A1: Incomplete oxidation with KMnO₄ is common due to the heterogeneity of the reaction (KMnO₄ is poorly soluble in most organic solvents) and the deactivation of the oxidant.

Causality and Mechanism: The oxidation of a methyl group to a carboxylic acid is a multi-step process. The reaction requires a strong oxidant and often elevated temperatures. As the reaction proceeds, insoluble manganese dioxide (MnO₂) is formed, which can coat the remaining substrate, preventing it from reacting with the permanganate.

Optimization Protocol:

  • Phase Transfer Catalysis: Use a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC helps to transport the permanganate anion from the aqueous phase into the organic phase where the substrate resides, dramatically accelerating the reaction.

  • Solvent System: A biphasic solvent system, such as dichloromethane/water or toluene/water, with a PTC is often effective.

  • pH Control: The reaction is typically run under basic conditions (e.g., with added NaOH or Na₂CO₃), which helps to solubilize the benzoic acid product as its carboxylate salt and can improve reaction rates.

  • Workup: After the reaction, the brown MnO₂ precipitate must be removed. This is typically done by filtration. The filtrate is then acidified to precipitate the desired this compound. A common trick is to add sodium bisulfite to the reaction mixture before filtration to reduce the MnO₂ to soluble Mn²⁺ salts, simplifying the workup.

Below is a logic diagram for optimizing the oxidation process.

G start Optimize Oxidation of 2-Chloro-6-methoxytoluene q1 Is conversion incomplete? start->q1 a1_yes Action: Increase reaction time/temp. Consider adding a Phase Transfer Catalyst (PTC). q1->a1_yes Yes q2 Is selectivity poor (byproducts)? q1->q2 No, conversion is good a1_yes->q2 a2_yes Action: Lower reaction temperature. Ensure controlled addition of oxidant. q2->a2_yes Yes end Achieved High Yield & Purity q2->end No, product is clean a2_yes->end

Caption: Logic for optimizing toluene oxidation.

Technical Support Center: Purification of Crude 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and purification of crude this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material is largely dependent on the synthetic route used for its preparation. A common industrial synthesis involves the nucleophilic substitution of 2,6-dichlorobenzonitrile with a methoxide source, followed by hydrolysis of the resulting nitrile.

Potential impurities from this route include:

  • Unreacted Starting Material: 2,6-dichlorobenzonitrile.

  • Intermediate: 2-chloro-6-methoxybenzonitrile.

  • Isomeric Byproducts: Depending on the precise reaction conditions, trace amounts of other chlorinated or methoxylated benzoic acid isomers might be present.

  • Byproducts from Incomplete Hydrolysis: Residual amide intermediates.

For a related compound, 2-chloro-6-methylbenzoic acid, impurities such as 2-chlorobenzoic acid and other alkylated derivatives have been reported in commercial batches, which can be challenging to remove by standard recrystallization.[1]

Q2: What is the best initial approach to purify my crude this compound?

A2: For a carboxylic acid like this compound, acid-base extraction is an excellent and highly effective initial purification technique.[2][3][4][5] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is a robust method for a first-pass purification to significantly enhance the purity of your material.

Q3: How can I assess the purity of my this compound after purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[6][7][8][9][10][11] A reversed-phase method using a C18 column is typically effective.

A good starting point for a mobile phase would be a gradient of acetonitrile and water, with a small amount of an acidifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated form.[6] Detection is typically performed using a UV detector.

Other methods for structural confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.

Problem 1: My compound does not crystallize upon cooling.

  • Cause: The most common reason is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling.[12]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it off too quickly. Once the volume is reduced, allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation.

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[13]

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[13]

    • Drastic Cooling: If slow cooling does not work, try placing the flask in an ice bath to further decrease the solubility.

Problem 2: My compound "oils out" instead of forming crystals.

  • Cause: The solubility of the compound is so high in the hot solvent that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This can also be due to the presence of impurities that depress the melting point of the solid.[12]

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage the gradual formation of crystals.

    • Change Solvent System: The chosen solvent may not be ideal. You may need to screen for other solvents or use a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

Workflow for Selecting a Recrystallization Solvent:

cluster_screening Solvent Screening cluster_evaluation Evaluation start Place small amount of crude product in test tubes test_solvents Add potential solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) start->test_solvents observe_cold Observe solubility at room temperature test_solvents->observe_cold observe_hot Heat the soluble/partially soluble samples observe_cold->observe_hot Insoluble or sparingly soluble unsuitable1 Unsuitable: Soluble at room temp observe_cold->unsuitable1 Soluble observe_cool Cool the solutions that fully dissolved when hot observe_hot->observe_cool Soluble when hot unsuitable2 Unsuitable: Insoluble even when hot observe_hot->unsuitable2 Insoluble ideal Ideal Solvent: Insoluble at room temp, soluble when hot, forms good crystals on cooling observe_cool->ideal Crystals form

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents to Screen for this compound:

Solvent/MixtureRationale
Water Benzoic acids often have low solubility in cold water and higher solubility in hot water.[13][14][15][16]
Ethanol/Water A common solvent pair for moderately polar compounds.[17]
Ethyl Acetate/Hexane Another effective solvent pair for a range of polarities.
Toluene Aromatic compounds often show good solubility in toluene at elevated temperatures.
Acid-Base Extraction

This is a robust method for separating acidic compounds from neutral or basic impurities.

Problem 1: I don't get a precipitate after acidifying the basic aqueous layer.

  • Cause 1: Insufficient acidification. The carboxylate salt is still soluble in the aqueous layer.

  • Solution 1: Add more strong acid (e.g., concentrated HCl) dropwise while stirring. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).[4][18]

  • Cause 2: The product is more soluble in water than expected, or the concentration is too low.

  • Solution 2: If the solution is acidic and no precipitate forms, you may need to perform a "back-extraction." Extract the acidified aqueous layer with an organic solvent like diethyl ether or ethyl acetate. The protonated, neutral this compound will move into the organic layer. You can then dry the organic layer and evaporate the solvent to recover your product.[3]

Problem 2: An emulsion forms between the organic and aqueous layers.

  • Cause: Vigorous shaking can lead to the formation of a stable emulsion, making separation difficult.

  • Solution:

    • Patience: Allow the separatory funnel to stand for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

Workflow for Acid-Base Extraction:

cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Dissolve crude product in an organic solvent (e.g., diethyl ether) add_base Add aqueous base (e.g., NaOH or NaHCO3) and mix start->add_base separate_layers Separate the organic and aqueous layers add_base->separate_layers organic_impurities Contains neutral and basic impurities separate_layers->organic_impurities Top/Bottom layer depending on solvent density carboxylate_salt Contains the sodium salt of this compound separate_layers->carboxylate_salt Bottom/Top layer wash_dry_evap Wash, dry, and evaporate to isolate impurities organic_impurities->wash_dry_evap acidify Acidify with strong acid (e.g., HCl) carboxylate_salt->acidify precipitate Precipitate of pure this compound forms acidify->precipitate filter_dry Filter and dry the pure product precipitate->filter_dry

Caption: General workflow for purification by acid-base extraction.

Column Chromatography

Column chromatography is useful for separating compounds with different polarities.

Problem 1: My compound does not move from the top of the column.

  • Cause: The mobile phase (eluent) is not polar enough to displace the highly polar carboxylic acid from the polar stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. You may even need to add a small amount of a more polar solvent like methanol to elute a carboxylic acid.

Problem 2: All my compounds elute together.

  • Cause: The mobile phase is too polar, causing all components to be washed through the column without sufficient interaction with the stationary phase.

  • Solution: Start with a less polar mobile phase. It is crucial to begin with a low polarity solvent (e.g., pure hexane or a high hexane/ethyl acetate ratio) and gradually increase the polarity.

General Guidance for Column Chromatography of this compound:

  • Stationary Phase: Silica gel is a good starting choice.

  • Mobile Phase System: A gradient of hexane and ethyl acetate is a common and effective system for separating compounds of varying polarities. For a carboxylic acid, you will likely need to increase the proportion of ethyl acetate significantly and may need to add a small percentage of acetic or formic acid to the mobile phase to keep the carboxylic acid protonated and improve peak shape.

  • Elution Order: On a normal-phase column like silica gel, less polar impurities will elute first, followed by more polar compounds. This compound, being quite polar due to the carboxylic acid group, will likely elute last among the common impurities.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of NaOH solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH 1-2).

  • Precipitation and Collection: A white precipitate of pure this compound should form. Collect the solid by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the purified solid, for example, in a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by HPLC

This is a general method that should be optimized for your specific system and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has strong absorbance (this can be determined with a UV scan).

  • Sample Preparation: Dissolve a small, accurately weighed amount of your purified compound in the mobile phase or a suitable solvent like methanol to a known concentration.

References

Optimization of reaction conditions for 2-Chloro-6-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for 2-Chloro-6-methoxybenzoic acid synthesis.

Welcome to the technical resource hub for the synthesis of this compound (CAS 3260-89-7).[1] This guide is designed for chemistry professionals engaged in research and development. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting insights to empower your synthetic work.

I. Synthesis Strategy Overview: Directed ortho-Metalation (DoM)

While several routes to this compound exist, Directed ortho-Metalation (DoM) is a highly effective and regioselective strategy for laboratory-scale synthesis.[2] This method leverages the ability of a directing metalation group (DMG) on an aromatic ring to guide a strong organolithium base to deprotonate a specific adjacent (ortho) position.[2]

In this synthesis, the methoxy group (-OCH₃) of 2-chloroanisole serves as an excellent DMG. It coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium), delivering the base to a neighboring C-H bond for deprotonation. The methoxy group is a more powerful DMG than the chloro group, ensuring lithiation occurs at the C6 position.[3] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to form the desired carboxylic acid after an acidic workup.

The following workflow diagram illustrates the key stages of this process.

DoM_Workflow cluster_setup Step 1: Reaction Setup cluster_lithiation Step 2: Lithiation cluster_carboxylation Step 3: Carboxylation cluster_workup Step 4: Workup & Isolation Start 2-Chloroanisole + TMEDA in Dry THF Lithiation Cool to -78°C Add n-BuLi dropwise Start->Lithiation Inert Atmosphere (N2/Ar) Carboxylation Quench with excess crushed Dry Ice (CO2) Lithiation->Carboxylation Forms Aryllithium Intermediate Workup Acidify with HCl Extract with Organic Solvent Carboxylation->Workup Forms Carboxylate Salt Purification Purify by Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

II. Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of this compound.

Materials:

  • 2-Chloroanisole

  • n-Butyllithium (n-BuLi) in hexanes (concentration should be determined by titration prior to use)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂), crushed

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Assemble a three-necked flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Under a positive nitrogen atmosphere, charge the flask with anhydrous THF. Add 2-chloroanisole (1.0 eq.) and freshly distilled TMEDA (1.2 eq.).

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Remove the reaction flask from the cooling bath and carefully pour the aryllithium solution onto the crushed dry ice with vigorous stirring. Caution: This process will release a large volume of CO₂ gas.

  • Workup: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Quench the reaction by slowly adding 3M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

III. Frequently Asked Questions (FAQs)

Q1: Why is Directed ortho-Metalation (DoM) the preferred method over a Grignard reaction? A1: DoM offers superior regioselectivity. The methoxy group in 2-chloroanisole reliably directs lithiation to the C6 position.[2][3] Preparing the required Grignard reagent, such as from a di-substituted bromo-chloro-anisole, could be more complex and may present challenges with reagent stability and side reactions like Wurtz coupling.

Q2: What is the critical role of TMEDA in this reaction? A2: TMEDA is a bidentate Lewis base that chelates the lithium ion of the n-BuLi. This breaks down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.[4] It also helps to stabilize the resulting aryllithium intermediate, preventing decomposition.

Q3: My n-BuLi is old. Can I still use it? A3: The concentration of organolithium reagents degrades over time. It is essential to titrate the n-BuLi solution before use to determine its exact molarity. Using an inaccurate concentration is a primary cause of low yield or reaction failure.

Q4: How can I monitor the reaction's progress? A4: Monitoring the lithiation step directly is difficult. The most practical method is to take a small aliquot from the reaction after the stirring period, quench it with D₂O, and analyze the crude sample by ¹H NMR or GC-MS to determine the extent of deuterium incorporation at the C6 position.

Q5: What are the key safety precautions for this synthesis? A5: The primary hazards are associated with n-butyllithium, which is pyrophoric (ignites spontaneously in air) and reacts violently with water.[4] Always handle n-BuLi under an inert atmosphere using proper syringe techniques. The reaction should be performed in a fume hood, and personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

IV. Troubleshooting Guide

Issue / QuestionPotential Cause(s) & Scientific ExplanationRecommended Solution(s)
Problem 1: Low or no yield of the final product. 1. Inactive n-BuLi: The reagent has degraded, leading to insufficient deprotonation.Titrate the n-BuLi solution immediately before the experiment to determine its active concentration and adjust the volume accordingly.
2. Presence of Moisture: Water or other protic impurities in the glassware, solvent, or starting materials will quench the n-BuLi and the aryllithium intermediate. Grignard and organolithium reagents are extremely sensitive to moisture.[5]Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and freshly distilled starting materials.
3. Incorrect Temperature: If the temperature rises significantly above -78 °C, the aryllithium intermediate can become unstable or undergo side reactions.[4]Maintain a strict temperature of -78 °C during the addition of n-BuLi and for the duration of the stirring period. Add the base slowly and monitor the internal thermometer.
Problem 2: The reaction mixture turned dark brown/black during or after n-BuLi addition. 1. Reaction with Solvent: At temperatures above -20 °C, strong bases like n-BuLi can deprotonate THF, leading to solvent decomposition and a complex mixture of byproducts.[4]This typically indicates a failure of the cooling bath. Ensure the bath is well-maintained. If this occurs, it is best to quench the reaction safely and start over.
Problem 3: The final product is contaminated with unreacted 2-chloroanisole. 1. Incomplete Lithiation: An insufficient amount of active n-BuLi was used, or the reaction time was too short for complete deprotonation.Use a slight excess (1.2-1.5 eq.) of titrated n-BuLi. Consider using the more basic sec-butyllithium (s-BuLi) if starting material recovery is a persistent issue.[4] Increase the stirring time after n-BuLi addition to 2-3 hours.
2. Inefficient Carboxylation: The aryllithium intermediate reacted with a proton source during workup instead of CO₂.Use a large excess of freshly crushed, high-quality dry ice . Do not use old dry ice that has accumulated frost (water). Pour the reaction mixture onto the dry ice, not vice-versa, to ensure the aryllithium always encounters a high concentration of CO₂ at low temperatures.
Problem 4: Difficulty purifying the product; it remains oily or impure after recrystallization. 1. Formation of Byproducts: Side reactions may have produced impurities with similar solubility to the desired product.Confirm the identity of impurities by NMR or LC-MS. If simple recrystallization fails, purify the crude material using flash column chromatography on silica gel.
2. Incomplete Acidification: If the pH is not sufficiently low during workup, the product may remain partially as the carboxylate salt, which is more soluble in water and can complicate extraction and crystallization.Ensure the aqueous layer is strongly acidic (pH 1-2) by testing with pH paper before proceeding with the extraction.

V. Data Summary: Key Parameter Optimization

The table below summarizes the impact of critical reaction parameters on the synthesis outcome.

ParameterStandard ConditionEffect of VariationRationale & Justification
Base n-BuLi (1.2 eq.)s-BuLi: May increase yield by ensuring complete lithiation. LDA/LiTMP: Less effective for this substrate; typically used for benzylic deprotonation.[4]s-BuLi is more basic than n-BuLi, which can be advantageous for less acidic protons. Lithium amide bases are generally not strong enough for direct aromatic deprotonation in this context.[4]
Solvent Anhydrous THFDiethyl Ether: A viable alternative, but THF's higher polarity and solvating power are generally better for deaggregating the organolithium reagent.[4]Proper solvent choice is crucial for solubility and reagent reactivity. THF is generally preferred for DoM reactions.
Temperature -78 °CHigher Temperature (> -60 °C): Drastically reduces yield due to intermediate decomposition and potential for undesirable side reactions, including reaction with the solvent.[4]The aryllithium intermediate is thermally unstable. Low temperature is non-negotiable for maintaining its integrity and ensuring high regioselectivity.
Quenching Pouring onto excess crushed dry iceAdding dry ice to the reaction: Inefficient and can lead to localized warming, reducing carboxylation efficiency. Bubbling CO₂ gas: Less efficient due to mass transfer limitations.A large excess of solid CO₂ provides both the electrophile and a continued cooling source, maximizing the desired reaction pathway.

VI. References

  • Chen, C., et al. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 5(2), 188-191. --INVALID-LINK--

  • Nguyen, T. H., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. --INVALID-LINK--

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. --INVALID-LINK--

  • Nguyen, T. H., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. --INVALID-LINK--

  • Chen, C., et al. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. --INVALID-LINK--

  • Google Patents. (1995). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid. --INVALID-LINK--

  • Myers, A. G. Research Group. ortho metalation. Harvard University. --INVALID-LINK--

  • University of Rochester. Directed (ortho) Metallation. --INVALID-LINK--

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. --INVALID-LINK--

  • University of the West Indies. organic synthesis: benzoic acid via a grignard reaction. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid. --INVALID-LINK--

  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid. --INVALID-LINK--

  • Wikipedia. Directed ortho metalation. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. --INVALID-LINK--

  • Chen, C., et al. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ACS Publications. --INVALID-LINK--

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. --INVALID-LINK--

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. --INVALID-LINK--

  • The Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Semantic Scholar. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. --INVALID-LINK--

  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. --INVALID-LINK--

  • Baran Lab. Directed Metalation: A Survival Guide. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Organic Syntheses. Benzaldehyde, 2-methoxy-. --INVALID-LINK--

References

Stability issues of 2-Chloro-6-methoxybenzoic acid and its solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-6-methoxybenzoic acid (CAS: 3260-89-7).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzoic acid derivative in their workflows. While a stable compound under optimal conditions, its stability can be compromised by environmental factors and improper handling, leading to inconsistent experimental results. This guide provides in-depth answers to frequently encountered stability issues, troubleshooting protocols to identify degradation, and best practices for handling and storage to ensure the integrity of your research.

Frequently Asked Questions (FAQs) on Stability

Q1: My stock solution of this compound, prepared in a common organic solvent, shows decreasing purity over a few weeks. What are the most likely causes?

A1: The observed degradation in solution is likely attributable to one or more of three primary chemical instability pathways: photodecomposition, hydrolysis, and, to a lesser extent, oxidation.

  • Photodecomposition (Photodecarboxylation): This is a significant risk for many aromatic carboxylic acids. Exposure to ultraviolet (UV) light, present in ambient laboratory lighting, can induce decarboxylation.[3] In this process, the molecule absorbs light energy, leading to the cleavage of the carboxylic acid group and its release as carbon dioxide (CO₂). Studies on structurally similar compounds, such as 2-Chloro-6-fluorobenzoic acid, have demonstrated that UV excitation leads to prompt decarboxylation, yielding CO₂ and the corresponding 1-chloro-3-fluorobenzene.[4] A similar pathway is highly probable for this compound.

  • Hydrolysis: While generally stable, the methoxy group (-OCH₃) can undergo hydrolysis to a hydroxyl group (-OH) under strong acidic or basic conditions, especially when coupled with heat.[5][6] If your solvent contains acidic or basic impurities, or if the solution is not properly buffered, this pathway can become relevant over time.

  • Oxidative Degradation: Although the benzene ring is relatively robust, the methoxy group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.[7][8] This is less common under typical storage but can be a factor if solutions are not prepared with high-purity solvents or are exposed to atmospheric oxygen for extended periods.

Q2: What are the definitive optimal storage conditions for this compound in both its solid form and in solution?

A2: Proper storage is the most critical factor in preventing degradation. We recommend adhering to the following conditions based on the compound's physical state.

Parameter Solid Compound Solutions Rationale & Best Practices
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures slow down all potential degradation reactions. For solutions, freezing minimizes molecular mobility and reaction kinetics.
Light Store in amber, opaque containers.Use amber glass vials or wrap clear vials in aluminum foil.Prevents photodecarboxylation, a primary degradation pathway.[4] Adhere to ICH Q1B guidelines for photostability testing and protection.[9][10]
Atmosphere Store in a tightly sealed container.Purge headspace with an inert gas (Argon or Nitrogen) before sealing.Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Container Chemically inert glass or HDPE.Borosilicate glass (Type I) with PTFE-lined caps.Prevents leaching of impurities from the container and ensures a tight seal.
Q3: I am using this compound in a reaction that requires heating. At what temperature does it become unstable?

A3: Thermal stability is a key concern, primarily due to the risk of decarboxylation. While the exact decomposition temperature is not well-defined in the literature, decarboxylation of benzoic acids is known to be accelerated by heat.[11] Reactions involving beta-keto acids can decarboxylate at temperatures as low as 50-150°C.[11] For this compound, significant thermal decomposition is not expected at temperatures below 100°C for short durations. However, for prolonged heating or temperatures exceeding 150°C, the risk of decarboxylation increases substantially. It is crucial to monitor your reaction for CO₂ evolution (bubbling) and the formation of the expected byproduct, 2-chloroanisole.

Q4: Which solvents are recommended for preparing stable stock solutions, and are there any I should strictly avoid?

A4: The choice of solvent is critical for maintaining the long-term stability of your compound.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power and generally inert. Use anhydrous, high-purity grade.

    • N,N-Dimethylformamide (DMF): Similar to DMSO, ensure use of anhydrous grade.

    • Methanol or Ethanol: Good for short-term use. Ensure they are anhydrous to prevent esterification if an acid catalyst is present.

  • Solvents to Use with Caution:

    • Acetonitrile (ACN): Generally suitable, but ensure it is free from acidic or basic impurities.

    • Water (Buffered): Only use if the compound's solubility is sufficient. The solution should be buffered to a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis. The stability of related compounds is often pH-dependent.[12]

  • Incompatible Solvents/Reagents to Avoid:

    • Strong Oxidizing Agents: Peroxides, permanganates, etc., can lead to oxidative degradation.[7]

    • Strong Bases: Solutions of sodium hydroxide or potassium hydroxide will deprotonate the carboxylic acid and can promote hydrolysis of the methoxy group, especially with heat.[5][7]

Troubleshooting Guides & Experimental Protocols

Guide 1: Protocol for a Forced Degradation Study

When you suspect instability or need to validate a stability-indicating analytical method, a forced degradation study is the definitive approach.[13] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep Prepare 5 mg/mL solution of this compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis Add 1N HCl Incubate at 60°C for 24h prep->acid Aliquot solution base Base Hydrolysis Add 1N NaOH Incubate at 60°C for 24h prep->base Aliquot solution oxid Oxidation Add 3% H₂O₂ Incubate at RT for 24h prep->oxid Aliquot solution photo Photolysis Expose to 1.2 million lux hours (ICH Q1B Guideline) prep->photo Aliquot solution thermal Thermal Stress Incubate solution at 80°C for 72h (Protected from light) prep->thermal Aliquot solution neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC Method oxid->analyze photo->analyze thermal->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 5 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: Aliquot the stock solution into separate, appropriate vials for each stress condition. Include a control sample stored at -20°C and protected from light.

  • Applying Stress Conditions:

    • Acid Hydrolysis: To one aliquot, add an equal volume of 1N HCl. Incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[14]

    • Photodegradation: Expose a sample in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil and placed alongside.

    • Thermal Degradation: Place a light-protected aliquot in an oven at 80°C for 72 hours.

  • Sample Quenching & Analysis:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC (see Guide 2). Compare the chromatograms to identify degradation peaks and calculate the percentage of the parent compound remaining. The goal is to achieve 5-20% degradation to ensure the method is challenged appropriately.[15]

Guide 2: Standard HPLC Method for Purity Assessment

This reversed-phase HPLC method is suitable for determining the purity of this compound and separating it from its likely degradation products.

Parameter Condition
Instrumentation HPLC system with a UV/Vis or PDA Detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL

Expected Results: The parent compound will have a characteristic retention time. Degradation products, being chemically different (e.g., more polar for the hydrolyzed product, less polar for the decarboxylated product), will typically elute at different retention times, allowing for quantification.

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations this compound may undergo under stress conditions.

Caption: Key degradation pathways of this compound.

References

Preventing degradation of 2-Chloro-6-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methoxybenzoic acid (CAS 3260-89-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this crucial reagent. Inconsistent results can often be traced back to reagent degradation. This guide provides in-depth troubleshooting advice and preventative best practices to safeguard your experiments and ensure data reliability.

Core Principles of Chemical Stability

The stability of any chemical reagent, including this compound, is influenced by four key environmental factors. Understanding these is the first step in preventing degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and decarboxylation.

  • Light: Exposure to UV or high-energy visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.[1][2] Aromatic compounds are particularly susceptible to photodegradation.[3][4][5]

  • Atmosphere (Moisture & Oxygen): Water can act as a reactant in hydrolysis reactions. For hygroscopic compounds, moisture absorption can lead to physical changes (clumping) and chemical degradation. Oxygen can participate in oxidation reactions, especially if initiated by light or trace metal contaminants.

  • Time: Degradation is a kinetic process. Over time, even under ideal conditions, a slow accumulation of impurities may occur. Establishing a regular re-qualification schedule is critical.[6]

Troubleshooting Guide: Is My Reagent Degrading?

This section addresses specific issues you might encounter and provides a logical workflow for diagnosis and resolution.

Question: I've noticed a change in the physical appearance (e.g., color change, clumping) of my solid this compound. What could be the cause and what should I do?

Answer:

A change in the physical appearance of a solid reagent is a primary indicator of potential degradation or contamination. Do not use the material in critical experiments until its purity has been verified.

Potential Causes:

  • Moisture Absorption: this compound can absorb atmospheric moisture, causing the powder to clump. This introduces water, which can facilitate slow hydrolysis over time.

  • Photodecomposition: If the container was exposed to light, photodegradation could create colored impurities, often appearing as a slight yellow or tan discoloration. Storing light-sensitive reagents in amber bottles is a crucial preventative measure.[7]

  • Cross-Contamination: Improper handling or storage could introduce contaminants that either are colored or react with the compound to produce colored byproducts.

  • Slow Thermal Degradation: Long-term storage at elevated temperatures (e.g., on a warm shelf) can lead to the formation of degradation products that may be colored.

Recommended Actions:

The workflow below outlines a systematic approach to investigating a suspect reagent.

G cluster_0 Troubleshooting Workflow: Physical Change in Solid Reagent start Visual Change Observed (Color, Clumping) quarantine Quarantine the Batch Label as 'Suspect' start->quarantine check_storage Review Storage History (Temp, Light, Humidity) quarantine->check_storage purity_analysis Perform Purity Analysis (HPLC Recommended) check_storage->purity_analysis decision Purity > 98%? purity_analysis->decision use Proceed with Use (Document Findings) decision->use  Yes discard Discard or Re-purify (Follow EHS Guidelines) decision->discard  No investigate Investigate Cause (Improve Storage Protocol) use->investigate discard->investigate

Caption: Troubleshooting workflow for a reagent with visual changes.

Verification Protocol: The most reliable way to confirm the integrity of your compound is with an analytical technique like High-Performance Liquid Chromatography (HPLC).[8] A detailed protocol is provided in the "Experimental Protocols" section below.

Question: My experimental results are inconsistent, and I suspect my stock solution of this compound has degraded. How can I confirm this?

Answer:

Inconsistent results or a loss of compound activity are classic signs of reagent degradation in a stock solution.[8] Solutions are often more susceptible to degradation than solids due to solvent interactions and increased molecular mobility.

Potential Causes in Solution:

  • Hydrolysis: In protic solvents (especially water, methanol, or ethanol), both the chloro and methoxy groups can undergo slow hydrolysis. The rate is often pH-dependent.

  • Solvent-Induced Degradation: Ensure the chosen solvent (e.g., DMSO, DMF) is of high purity. Peroxides in aged ethers or water in hygroscopic solvents like DMSO can initiate degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate and re-dissolve, and in some cases, the concentration of dissolved gases like oxygen can increase, promoting oxidation. It is best practice to aliquot stock solutions into single-use volumes.[8]

  • Photodegradation: Storing solutions in clear glass or plastic vials on a lab bench exposes them to light, which can rapidly degrade sensitive compounds.

Confirmation Steps:

  • Prepare a Fresh Standard: Prepare a new solution from a trusted, solid stock of this compound.

  • Analyze Both Solutions by HPLC: Use the HPLC protocol provided below to analyze your suspect stock solution and the freshly prepared standard.

  • Compare Chromatograms: Look for two key signs of degradation in the suspect sample:

    • A decrease in the peak area of the main this compound peak compared to the standard.

    • The appearance of new peaks, which correspond to degradation products.

ParameterExpected Result (Fresh Standard)Indication of Degradation (Suspect Sample)
Parent Peak Area Corresponds to the prepared concentration.Significantly reduced peak area.
Number of Peaks One major peak (>98% area).Multiple new peaks, often at earlier retention times (more polar).
Appearance Clear, colorless solution.Haze, precipitate, or color change.[8]
Question: What are the likely degradation products of this compound, and how do they form?

Answer:

Based on the structure of this compound, several degradation pathways are chemically plausible. Identifying these can help in interpreting analytical data (e.g., from HPLC or MS).

Primary Degradation Pathways:

  • Hydrolysis (Dechlorination): The chloro group can be displaced by a hydroxyl group via nucleophilic aromatic substitution, especially in the presence of water, to form 2-Hydroxy-6-methoxybenzoic acid . This process can be catalyzed by trace metals or occur under elevated temperatures or non-neutral pH. A similar oxidative dehalogenation mechanism has been observed in the microbial degradation of related compounds.[9]

  • Hydrolysis (O-Demethylation): The methoxy group can be cleaved, typically under acidic conditions, to form a phenol, yielding 2-Chloro-6-hydroxybenzoic acid . This is a known metabolic pathway for methoxylated benzoic acids.[10]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common reaction for benzoic acids, though it often requires heat or catalytic conditions.[11][12] This would yield 1-chloro-3-methoxyanisole . While less likely under typical storage conditions, it can occur at elevated temperatures.

Caption: Plausible non-photochemical degradation pathways.

FAQs: Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent reagent degradation.

Q1: What are the optimal storage conditions for solid this compound?

Store the solid compound in a tightly sealed, amber glass bottle in a cool, dark, and dry place. Recommended storage temperature is 2-8°C.[13] Do not store in areas with high humidity or frequent temperature fluctuations. A desiccator can provide additional protection against moisture.[7]

Q2: How should I prepare and store stock solutions of this compound?
  • Solvent Choice: Use high-purity, anhydrous grade solvents. DMSO and DMF are common choices for creating concentrated stocks. For aqueous buffers, prepare them fresh and consider sterile filtering to prevent microbial growth.

  • Container: Always use amber glass vials or tubes wrapped in aluminum foil to protect from light.[7]

  • Storage: Store solutions at -20°C or -80°C.

  • Aliquoting: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.[8]

Q3: How often should I check the purity of my stored compound?

For long-term storage, it is good practice to re-qualify the solid material annually using HPLC or NMR. For stock solutions stored at -20°C or below, re-check purity after 3-6 months, or if any experimental inconsistencies arise. Always record the date received and the date opened on the container.[6]

Q4: Are there any incompatible materials I should avoid storing with this compound?

Yes. As a carboxylic acid, it is incompatible with strong bases, which will cause a vigorous acid-base reaction. It should also be stored separately from strong oxidizing agents and reducing agents to prevent redox reactions.[6][14] Always segregate chemicals by their hazard class.[14][15]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is adapted from established procedures for this compound and is suitable for assessing purity and detecting polar degradation products.[16]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 80% B

    • 15-17 min: 80% B to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm[13]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (at the initial 30% Acetonitrile composition) or pure acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Degradation products, being more polar (e.g., containing additional -OH groups), will typically have shorter retention times than the parent compound.

Protocol 2: ¹H-NMR for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool to confirm the compound's identity and detect structural changes.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Expected ¹H-NMR Peaks (in CDCl₃, approximate):

    • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak may be very broad or not visible depending on solvent and water content.

    • ~7.4-7.6 ppm (triplet, 1H): Aromatic proton at position 4.

    • ~6.8-7.0 ppm (doublet, 2H): Aromatic protons at positions 3 and 5.

    • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • Data Analysis: Compare the obtained spectrum against a reference spectrum or the expected chemical shifts. The appearance of new signals, especially in the aromatic region or new methoxy/hydroxyl signals, can indicate the presence of degradation products as described in the pathways diagram.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-6-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, a nuanced understanding of a molecule's reactivity is not merely academic—it is the bedrock of efficient, predictable, and scalable synthetic campaigns. The benzoic acid scaffold is a privileged structure in medicinal chemistry, and its reactivity is profoundly influenced by the substituents adorning the aromatic ring.[1][2] This guide provides an in-depth comparative analysis of 2-chloro-6-methoxybenzoic acid, a di-substituted derivative presenting a unique combination of electronic and steric challenges. We will dissect its reactivity profile in comparison to simpler analogs, grounding our discussion in mechanistic principles and providing actionable experimental protocols.

Understanding the Fundamentals: Electronic and Steric Effects in Substituted Benzoic Acids

The reactivity of a benzoic acid derivative is primarily governed by the interplay of two factors: the electronic influence of substituents on the carboxyl group and the steric environment around it.

  • Electronic Effects: Substituents modulate the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon through inductive and resonance effects.[3][4]

    • Electron-Withdrawing Groups (EWGs) , such as -Cl and -NO₂, pull electron density away from the ring. This stabilizes the resulting carboxylate anion, thereby increasing the acid's acidity (lowering its pKa).[3][5]

    • Electron-Donating Groups (EDGs) , like -OCH₃ and -CH₃, push electron density into the ring, destabilizing the carboxylate anion and decreasing acidity.[3][4] These effects are most pronounced when the substituent is at the ortho or para position.[4]

  • Steric Hindrance and the "Ortho Effect": A substituent at the ortho position (adjacent to the carboxyl group) can physically obstruct the approach of reagents. More profoundly, it can cause the carboxyl group to twist out of the plane of the benzene ring.[6][7][8] This "Steric Inhibition of Resonance" disrupts the conjugation between the carboxyl group and the ring, which has a significant impact on acidity and reactivity.[6][7] Almost all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature, a phenomenon known as the ortho effect .[7][9]

The Unique Profile of this compound

This compound is a classic example of a sterically hindered di-ortho-substituted system.

  • Chloro Group (at C2): Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect typically dominates for halogens.

  • Methoxy Group (at C6): Exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a strong electron-donating resonance effect (+R) due to the oxygen lone pairs.

The combination of two bulky ortho substituents creates significant steric hindrance, forcing the carboxyl group out of the ring's plane and largely dictating its reactivity in nucleophilic acyl substitution reactions.

G cluster_0 Electronic & Steric Profile of this compound cluster_1 Properties A This compound B Substituent Effects A->B Possesses C Reactivity Outcome B->C Leads to Chloro Group 2-Chloro Group (-I > +R) Electron-Withdrawing Methoxy Group 6-Methoxy Group (+R > -I) Electron-Donating Ortho Effect Di-ortho Substitution (Steric Hindrance) Twists COOH group Increased Acidity Increased Acidity (Lower pKa) C->Increased Acidity Reduced Carbonyl Reactivity Reduced Carbonyl Reactivity (Esterification, Amidation) C->Reduced Carbonyl Reactivity

Caption: Logical flow of substituent effects in this compound.

Comparative Reactivity Analysis

To contextualize the behavior of this compound, we will compare it against several key analogues in fundamental chemical transformations.

A. Acidity (pKa)

Acidity is a direct measure of the stability of the carboxylate anion. The ortho effect plays a dominant role here.

CompoundKey FeaturesExpected pKa Trend
Benzoic AcidUnsubstituted baseline~4.20
4-Methoxybenzoic Acidpara EDG (+R)Higher pKa (less acidic)
4-Chlorobenzoic Acidpara EWG (-I)Lower pKa (more acidic)
2-Chlorobenzoic Acidortho EWG + Ortho EffectLower pKa (more acidic)
2-Methoxybenzoic Acidortho EDG + Ortho EffectLower pKa (more acidic)
This compound Di-ortho + EWG/EDG mix Very Low pKa (most acidic)

Analysis: The significant steric hindrance from two ortho substituents in this compound forces the -COOH group out of the benzene plane, minimizing resonance destabilization of the carboxylate anion by the methoxy group and maximizing the acid-strengthening ortho effect.[6][7] This makes it a considerably stronger acid than its mono-substituted or para-substituted counterparts.

B. Esterification and Amide Coupling

These reactions involve nucleophilic attack at the carbonyl carbon. Here, steric hindrance is the paramount factor.

CompoundRelative Rate of Esterification/AmidationRationale
4-Chlorobenzoic AcidFastElectronically activated, sterically accessible.
Benzoic AcidModerateBaseline, sterically accessible.
4-Methoxybenzoic AcidSlowElectronically deactivated, sterically accessible.
2-Chlorobenzoic AcidVery SlowSterically hindered by one ortho group.
This compound Extremely Slow / Fails Severely hindered by two ortho groups. Requires specialized, highly reactive coupling agents or harsh conditions.[10][11]

Analysis: For this compound, the carbonyl carbon is exceptionally shielded. Standard Fischer esterification (acid catalysis with alcohol) is often ineffective.[12] Similarly, many standard amide coupling reagents like EDC/HOBt may fail or provide poor yields.[13] To overcome this steric barrier, chemists must resort to more potent strategies, such as converting the acid to a more reactive acyl chloride or using powerful coupling reagents designed for hindered substrates.[11][14][15]

C. Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent can act as a leaving group in an SₙAr reaction if the ring is sufficiently activated by electron-withdrawing groups at the ortho and/or para positions.[16][17][18]

  • This compound: The carboxylate group (-COO⁻ under basic conditions) is an EWG, activating the ring. The methoxy group is an EDG, which is deactivating. The net effect makes SₙAr challenging compared to systems with powerful EWGs like nitro groups.[16] However, under specific conditions with strong nucleophiles, substitution of the ortho-chloro or even the methoxy group has been reported, often presumed to proceed via precoordination of an organometallic reagent.[19]

  • Comparative Context (e.g., 2,4-Dinitrochlorobenzene): This compound reacts readily with nucleophiles because the two nitro groups strongly stabilize the negative charge in the Meisenheimer intermediate.[17] this compound lacks this level of activation, making SₙAr reactions far less favorable.

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are designed for clarity, reproducibility, and include checkpoints for reaction monitoring.

Protocol 1: Amide Coupling of a Sterically Hindered Acid

This protocol uses HATU, a potent uronium-based coupling reagent effective for challenging substrates.[13]

G cluster_workflow Workflow: HATU-Mediated Amide Coupling start Start: Inert Atmosphere dissolve 1. Dissolve Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF start->dissolve add_base 2. Add DIPEA (2.5 eq) Stir for 10 min @ RT (Active Ester Formation) dissolve->add_base add_amine 3. Add Amine (1.2 eq) add_base->add_amine react 4. Stir at RT to 50°C Monitor by TLC/LC-MS add_amine->react workup 5. Aqueous Workup (e.g., Dilute with EtOAc, wash with aq. LiCl) react->workup purify 6. Purify by Column Chromatography workup->purify end End: Characterized Product purify->end

References

A Comparative Guide to the Biological Activity of Auxin Mimic Herbicides Derived from 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of key compounds synthesized from the chemical intermediate 2-Chloro-6-methoxybenzoic acid. While the parent compound itself is primarily a building block for more complex molecules, its derivatives, most notably the herbicide Dicamba, exhibit significant and commercially important biological effects. We will explore the mechanism of action, compare the performance of Dicamba with its functional and structural analogs, and provide detailed experimental protocols for evaluating their efficacy.

From a Synthetic Intermediate to a Potent Herbicide

This compound serves as a crucial precursor in the synthesis of 3,6-dichloro-2-methoxybenzoic acid, widely known as Dicamba.[1][2] This transformation is a key step in converting a relatively inert molecule into a potent, selective, and systemic herbicide used to control broadleaf weeds in various agricultural and non-crop settings.[3][4] The structural relationship forms the basis of our investigation into the biological activity of this class of compounds.

G parent This compound (Precursor) child Dicamba (3,6-dichloro-2-methoxybenzoic acid) (Active Herbicide) parent->child Chlorination

Caption: Synthesis of Dicamba from its precursor.

Mechanism of Action: Mimicking a Natural Growth Hormone

Dicamba and its functional analogs belong to the family of auxinic herbicides.[5] Their mode of action relies on their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates numerous growth and developmental processes.[6][7] While low concentrations of natural auxins are essential for plant life, the synthetic auxins in herbicides are more stable and persist longer within the plant.[6] This leads to an "overdose" effect, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants, primarily broadleaf weeds.[3][8]

The core mechanism at the molecular level involves the following steps:

  • Perception : The synthetic auxin (e.g., Dicamba) is recognized and bound by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptors.[6]

  • Complex Formation : This binding event promotes the interaction between the TIR1/AFB receptor and transcriptional repressor proteins known as Aux/IAA proteins. This forms a larger complex with other proteins (Skp1 and Cullin) to create an SCF-TIR1/AFB ubiquitin ligase complex.[6]

  • Protein Degradation : The SCF complex tags the Aux/IAA repressor with ubiquitin molecules, marking it for destruction by the 26S proteasome.[6]

  • Gene Activation : With the Aux/IAA repressors eliminated, DNA-binding transcriptional activators called Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[6]

  • Phytotoxicity : The continuous and unregulated expression of these genes leads to a cascade of downstream effects, including ethylene production and the generation of reactive oxygen species, causing rapid, abnormal cell elongation, tissue damage, and eventual plant death.[9][10]

cluster_0 Plant Cell Dicamba Dicamba (Synthetic Auxin) Receptor TIR1/AFB Receptor Dicamba->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Tethers Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Activator) AuxIAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Response Uncontrolled Growth & Plant Death Genes->Response Leads to

Caption: Molecular mechanism of action for auxin mimic herbicides like Dicamba.

Comparative Analysis: Dicamba vs. Its Analogs

The performance of an active ingredient can be modulated by creating functional and structural analogs. Here, we compare Dicamba to the widely used functional analog 2,4-D and discuss the evolution of its own structural formulations.

Functional Analog: Dicamba vs. 2,4-D

Both Dicamba and 2,4-D are synthetic auxin herbicides, but they exhibit key differences in their performance and application.[3]

FeatureDicamba (3,6-dichloro-2-methoxybenzoic acid)2,4-D (2,4-dichlorophenoxyacetic acid)
Chemical Class Benzoic AcidPhenoxyacetic Acid
Efficacy Generally more effective on tough perennial weeds like Canada fleabane and wild buckwheat.[3]Effective on a broad spectrum of broadleaf weeds, but may be less effective on certain tough-to-control species compared to Dicamba.
Soil Residual Activity Possesses longer soil residual activity, providing control for up to 14 days.[3]Shorter soil residual activity.
Weed Resistance Fewer reported cases of weed resistance compared to 2,4-D.[3]A greater number of weed species have developed resistance.
Volatility Higher potential for volatility, which can lead to off-target crop damage. This has prompted the development of newer, low-volatility formulations.[11][12]Also has volatility concerns, particularly with ester formulations.
Structural Analogs: Evolution of Dicamba Formulations

A significant challenge with Dicamba is its potential for volatility, where it can turn into a vapor and drift, causing damage to non-target, sensitive crops.[11] Research has focused on creating new salt formulations and derivatives to mitigate this risk while maintaining or enhancing herbicidal efficacy.

Formulation TypeKey Characteristics & Rationale
Early Salts (e.g., DMA) Dimethylamine (DMA) salt was one of the older formulations. These salts improved handling and mixing compared to the acid form.[3][4]
Newer Salts (e.g., DGA) Diglycolamine (DGA) salt was introduced to reduce volatility compared to earlier salt formulations.[3]
Herbicidal Ionic Liquids (HILs) These are advanced derivatives where the Dicamba anion is paired with a custom organic cation. Studies have shown that specific HILs can have significantly lower volatility than the free acid form and, in some cases, greater herbicidal activity in greenhouse studies compared to commercial formulations.[11][12] This represents a key area of ongoing research to improve the safety and efficacy profile of Dicamba.

Experimental Protocol: Whole-Plant Greenhouse Bioassay for Herbicide Efficacy

To objectively compare the biological activity of different herbicide formulations, a standardized whole-plant bioassay is essential. This protocol allows for the determination of a dose-response curve and key metrics like the GR50 (the dose required to cause a 50% reduction in plant growth).

Objective: To determine the relative efficacy of different herbicide formulations on a target weed species.

Materials:

  • Seeds of a target weed species (e.g., Amaranthus palmeri - Palmer amaranth).

  • Potting soil and pots (e.g., 10 cm diameter).

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Analytical balance and volumetric flasks.

  • Track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha).

  • Herbicide formulations to be tested.

  • Non-ionic surfactant or other required adjuvants.

Methodology:

  • Plant Propagation:

    • Fill pots with soil and sow 3-5 seeds per pot.

    • Water as needed and allow seeds to germinate and grow in the greenhouse.

    • After emergence, thin seedlings to one uniform plant per pot.

    • Grow plants until they reach a specific growth stage (e.g., 4-6 true leaves, approximately 10 cm tall).[13]

  • Herbicide Preparation:

    • Prepare a stock solution of each herbicide formulation.

    • Perform serial dilutions to create a range of 6-8 application rates, including a zero-herbicide control. The dose range should be selected to bracket the expected GR50 value.

  • Herbicide Application:

    • Randomize the pots for each treatment group (typically 4-6 replicates per dose).

    • Place the pots in a calibrated track sprayer.

    • Apply the designated herbicide dose to each treatment group. Ensure even coverage.

    • Include a "control" group that is sprayed only with water and any required adjuvants.

  • Incubation and Data Collection:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Monitor the plants for visual signs of injury at set intervals (e.g., 7, 14, and 21 days after treatment).

    • At 21 days after treatment, harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 60°C until a constant weight is achieved.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each plant relative to the average dry weight of the control group.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.

    • From the regression model, determine the GR50 value for each herbicide formulation. A lower GR50 indicates higher herbicidal potency.

G start Start: Weed Seed Propagation grow Grow Plants to Target Stage (e.g., 4-6 leaves) start->grow spray Apply Herbicides using Calibrated Track Sprayer grow->spray prep Prepare Serial Dilutions of Herbicide Analogs prep->spray greenhouse Incubate in Greenhouse (21 days) spray->greenhouse harvest Harvest Above-Ground Biomass and Record Dry Weight greenhouse->harvest analyze Dose-Response Analysis: Calculate GR50 Values harvest->analyze end End: Compare Potency analyze->end

Caption: Workflow for a whole-plant greenhouse bioassay.

Beyond Herbicidal Action: Toxicological Considerations

While the primary biological activity of interest for Dicamba is herbicidal, it is also important to consider its effects in non-target organisms. Studies in mammalian systems have shown that Dicamba can act as a peroxisome proliferator in rats.[14] This effect involves the upregulation of the peroxisome proliferator-activated receptor (PPAR), which in turn increases the activity of enzymes involved in fatty acid oxidation.[14] While the study noted that Dicamba was not a highly efficacious inducer, this activity is a crucial consideration in the overall safety and toxicological evaluation of the herbicide.[14]

Conclusion

This compound, while not biologically active in itself, is the gateway to a class of potent auxinic herbicides, epitomized by Dicamba. The biological activity of Dicamba is rooted in its ability to mimic the plant hormone auxin, leading to catastrophic, uncontrolled growth in susceptible weeds. The comparative analysis reveals that while functionally similar to other auxinic herbicides like 2,4-D, Dicamba offers unique advantages in controlling certain weed species and has a different resistance profile. Continuous innovation in the form of structural analogs, such as novel salt formulations and herbicidal ionic liquids, demonstrates an ongoing effort to enhance its efficacy while mitigating environmental risks like volatility. The robust experimental protocols outlined herein provide a framework for the objective evaluation of these next-generation compounds, ensuring that future developments are guided by rigorous scientific data.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methoxybenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods for its quantification are indispensable for quality control, stability testing, and pharmacokinetic studies.

This guide provides an in-depth comparison of the principal chromatographic methodologies for the quantification of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as stipulated by international regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require not just a method, but a comprehensive understanding of how to select, validate, and implement the most appropriate analytical strategy for their specific needs.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the framework that ensures an analytical method is fit for its purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance provide the bedrock for this process.[1][2][3][4][5] The objective is to demonstrate through rigorous testing that a method provides consistent, reliable, and accurate data.[6]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3]

  • Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Comparative Analysis of Chromatographic Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. For this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability.[7] It separates compounds based on their partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

  • Expertise & Experience: The carboxylic acid and aromatic ring in this compound make it an ideal candidate for reversed-phase HPLC with UV detection. The key to a successful separation is controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase (e.g., with phosphoric or formic acid), we suppress its ionization, leading to a more retained, symmetrical, and reproducible peak.[8] UV detection is suitable due to the chromophoric nature of the benzene ring.

  • Trustworthiness: A well-validated HPLC-UV method is highly reliable for assays and purity determinations in bulk drug substances and finished products where concentration levels are relatively high. Its performance is easily monitored using system suitability tests (SSTs) before each run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex biological matrices.[9][10]

  • Expertise & Experience: For bioanalytical applications, such as measuring drug levels in plasma or urine, the sensitivity and specificity of UV detection are often insufficient. LC-MS/MS overcomes this by monitoring a specific mass-to-charge (m/z) transition for the analyte. For this compound (MW: 186.59 g/mol ), one would typically monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z 185.0) to a characteristic fragment ion in negative ion mode. This specificity allows for minimal sample cleanup (e.g., simple protein precipitation) and rapid analysis times.[11]

  • Trustworthiness: When validated according to FDA or EMA bioanalytical guidelines, LC-MS/MS provides unequivocal identification and quantification, which is essential for regulatory submissions of pharmacokinetic data.[1][12] The use of a stable-isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility after they are vaporized in a heated inlet. It is a powerful tool, particularly for volatile and semi-volatile organic compounds.

  • Expertise & Experience: this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[13] A common approach is silylation (e.g., using BSTFA) or methylation to convert the carboxylic acid to its corresponding ester. While adding a step to the sample preparation, this can yield a highly efficient separation with excellent sensitivity when coupled with a mass spectrometer.[14]

  • Trustworthiness: GC-MS is extremely specific, as identification is based on both retention time and the compound's unique mass spectrum. It is an excellent confirmatory technique and can be very effective for identifying unknown impurities. However, the derivatization step must be carefully controlled and validated to ensure it is complete and reproducible.

Quantitative Data Summary

The following table provides a comparative summary of the typical performance characteristics for each validated methodology.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between mobile and stationary phases.Combines liquid separation with mass-based detection.Separation based on volatility and interaction with a stationary phase.
Primary Use Purity, assay, and content uniformity of bulk drug and product.Bioanalysis (pharmacokinetics), trace impurity analysis.Impurity identification, confirmatory analysis.
Specificity Moderate to High. Relies on chromatographic resolution.Very High. Based on specific mass transitions.Very High. Based on retention time and mass spectrum.
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL (post-derivatization)
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.Typically 3-4 orders of magnitude.
Precision (%RSD) < 2%< 15% (for bioanalysis)< 10%
Sample Prep Simple dissolution and filtration.Protein precipitation, LLE, or SPE.Extraction followed by mandatory derivatization.
Pros Robust, low cost, easily accessible.Highest sensitivity and specificity, high throughput.Excellent for structural elucidation and confirmation.
Cons Lower sensitivity, potential for interference.High capital cost, potential for matrix effects.Requires derivatization, not suitable for non-volatile compounds.

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols that serve as a starting point for method development and validation.

Workflow for Analytical Method Validation

The general workflow for validating any of these methods follows a structured approach.

cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (Experiments, Acceptance Criteria) P1->P2 E1 Prepare Standards & QC Samples P2->E1 E2 Perform Specificity & Linearity Tests E1->E2 E3 Conduct Accuracy & Precision Experiments E2->E3 E4 Determine LOQ & LDR E3->E4 E5 Assess Robustness & Stability E4->E5 R1 Analyze Data & Compare to Criteria E5->R1 R2 Generate Validation Report R1->R2 Implement Implement R2->Implement

Caption: General workflow for analytical method validation.

Protocol 1: HPLC-UV Method for Assay and Purity

This protocol is designed for determining the purity of this compound in a bulk substance.

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A 50:50 ratio is a good starting point.[8]

    • Rationale: Phosphoric acid ensures the analyte is in its non-ionized form for consistent retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm or as determined by UV scan.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare a sample solution at the same nominal concentration as the working standard.

3. Validation Procedure:

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.025 to 0.15 mg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r² > 0.999 is typical).

  • Accuracy: Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Recovery should be within 98.0-102.0%.

  • Precision (Repeatability): Perform six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.[3]

Prep Sample/Standard Preparation (Dissolve in Mobile Phase) Inject Inject 10 µL into HPLC Prep->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Data Data Acquisition & Integration (Peak Area) Detect->Data Report Quantification vs. Standard & Purity Calculation Data->Report Spike Spike Plasma with Analyte & IS Precip Protein Precipitation (Acetonitrile) Spike->Precip Spin Centrifuge to Pellet Protein Precip->Spin Inject Inject Supernatant into LC-MS/MS Spin->Inject Separate Fast Gradient Separation on C18 Column Inject->Separate Detect ESI- MS/MS Detection (MRM Mode) Separate->Detect Data Quantification (Peak Area Ratio vs. Calibrators) Detect->Data

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-6-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise identification and characterization of molecular isomers are paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicities, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 2-Chloro-6-methoxybenzoic acid and its key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only experimental data but also the causal reasoning behind the spectral differences observed, thereby empowering confident structural elucidation.

The Critical Importance of Isomer Differentiation

This compound and its isomers are valuable intermediates in organic synthesis. The relative positions of the chloro, methoxy, and carboxylic acid groups on the benzene ring profoundly influence the molecule's electronic distribution, steric environment, and hydrogen bonding capabilities. These subtle structural variances manifest as distinct fingerprints in their respective spectra, allowing for unambiguous identification. Misidentification of an isomer can lead to unforeseen challenges in reaction pathways, altered product efficacy, and potential safety concerns.

Comparative Spectroscopic Analysis

A systematic comparison of the spectral data reveals the nuanced effects of substituent positioning. The following sections will delve into the specifics of each technique, highlighting the key diagnostic features for differentiating these isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for isomer differentiation, as the chemical environment of each proton on the aromatic ring is highly sensitive to the electronic effects (inductive and resonance) of the substituents.

Key Interpretive Insights:

  • Ortho Effect: The presence of a substituent at the ortho position to the carboxylic acid group, as in this compound, often leads to a downfield shift of the carboxylic acid proton due to steric hindrance, which can disrupt the typical hydrogen-bonded dimer structure.

  • Aromatic Region: The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons. For instance, isomers with adjacent protons will exhibit coupling (doublets, triplets, or doublet of doublets), whereas an isolated proton will appear as a singlet. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group will deshield or shield adjacent protons, respectively.

  • Methoxy Signal: The singlet corresponding to the methoxy (-OCH₃) protons typically appears between 3.8 and 4.0 ppm. Its precise chemical shift can be subtly influenced by the steric and electronic environment created by the adjacent chloro and carboxylic acid groups.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, δ in ppm)

CompoundCarboxylic Acid (-COOH)Aromatic ProtonsMethoxy (-OCH₃)
This compound ~11-13 (broad s)7.0-7.5 (m)~3.9 (s)
2-Chloro-3-methoxybenzoic acid ~11-13 (broad s)7.1-7.6 (m)~3.9 (s)
2-Chloro-4-methoxybenzoic acid ~11-13 (broad s)6.9-8.0 (m)~3.8 (s)
2-Chloro-5-methoxybenzoic acid ~11-13 (broad s)7.0-7.4 (m)~3.8 (s)
3-Chloro-2-methoxybenzoic acid ~11-13 (broad s)7.2-7.8 (m)~4.0 (s)
5-Chloro-2-methoxybenzoic acid ~13.0 (broad s)7.16 (d), 7.55 (dd), 7.61 (d)3.82 (s)

Note: Predicted values are based on standard substituent effects. Experimental values can vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Key Interpretive Insights:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically the most downfield signal, appearing in the range of 165-175 ppm.

  • Substituent Effects: The carbon atom directly attached to the electron-withdrawing chlorine atom will be deshielded (shifted downfield), while the carbon attached to the electron-donating methoxy group will be shielded (shifted upfield). These effects also propagate to the ortho and para carbons.

  • Symmetry: Isomers with higher symmetry will have fewer unique carbon signals in their ¹³C NMR spectrum.

Table 2: Comparative ¹³C NMR Data (Predicted, δ in ppm)

CompoundCarbonyl (-C=O)Aromatic CarbonsMethoxy (-OCH₃)
This compound ~168~110-160~56
2-Chloro-3-methoxybenzoic acid ~167~115-158~56
2-Chloro-4-methoxybenzoic acid ~166~112-162~55
2-Chloro-5-methoxybenzoic acid ~166~114-159~56
3-Chloro-2-methoxybenzoic acid ~167~113-157~61
5-Chloro-2-methoxybenzoic acid ~166~112-157~56

Note: These are predicted chemical shifts. Precise values can be influenced by solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The vibrational frequencies of these groups are influenced by the overall molecular structure.

Key Interpretive Insights:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[1]

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The electronic nature of the substituents on the ring can slightly shift this frequency.

  • C-O Stretch: Absorptions in the 1200-1320 cm⁻¹ region are typically associated with the C-O stretching of the carboxylic acid and the aryl ether.

  • C-Cl Stretch: The C-Cl stretching vibration usually appears as a strong band in the 600-800 cm⁻¹ region.

  • Aromatic C=C Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupTypical RangeObservations for Chloro-methoxybenzoic Acids
O-H (Carboxylic Acid)2500-3300Broad absorption, characteristic of a dimer
C-H (Aromatic)3000-3100Sharp, medium intensity peaks
C=O (Carboxylic Acid)1680-1720Strong, sharp absorption
C=C (Aromatic)1450-1600Multiple sharp bands of varying intensity
C-O (Acid & Ether)1200-1320Strong absorptions
C-Cl600-800Strong absorption
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Key Interpretive Insights:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₇ClO₃, molecular weight ≈ 186.59 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Patterns: Common fragmentation pathways for benzoic acids include:

    • Loss of a hydroxyl radical (-OH, 17 Da) to form an acylium ion.

    • Loss of a carboxyl group (-COOH, 45 Da).

    • Decarboxylation (loss of CO₂, 44 Da), particularly in negative ion mode.

    • Loss of a methoxy radical (-OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da).

    • Loss of a chlorine atom (-Cl, 35/37 Da).

The relative abundance of these fragment ions can vary between isomers due to the stability of the resulting fragments.

Table 4: Expected Key Fragments in Mass Spectrometry (m/z)

FragmentDescriptionExpected m/z
[M]⁺Molecular Ion186/188
[M-OH]⁺Loss of hydroxyl radical169/171
[M-OCH₃]⁺Loss of methoxy radical155/157
[M-COOH]⁺Loss of carboxyl group141/143
[M-Cl]⁺Loss of chlorine atom151

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility and chromatographic performance.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of the analyte from any impurities.

  • MS Method:

    • Set the ionization energy to 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-250).

Visualizing the Workflow and Isomeric Relationships

To further clarify the analytical process and the structural differences between the isomers, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry MS_Prep->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of chloro-methoxybenzoic acid isomers.

isomer_structures cluster_isomers Positional Isomers of 2-Chloro-X-methoxybenzoic acid cluster_isomers2 Other Isomeric Series 2_6 2-Chloro-6-methoxy 2_3 2-Chloro-3-methoxy 2_4 2-Chloro-4-methoxy 2_5 2-Chloro-5-methoxy 3_2 3-Chloro-2-methoxy 5_2 5-Chloro-2-methoxy

Caption: Relationship between this compound and some of its positional isomers.

Conclusion

The differentiation of this compound from its isomers is a task that can be confidently achieved through a combined spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together, ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offer a robust and self-validating system for structural confirmation. By understanding the fundamental principles of how substituent position influences spectral output, researchers can move beyond simple data matching and engage in a more insightful and predictive mode of chemical analysis. This guide serves as a foundational resource to aid in this critical aspect of chemical and pharmaceutical development.

References

A Comparative Guide to Cross-Reactivity Profiling of 2-Chloro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target specificity and potential cross-reactivity of novel compounds derived from the 2-Chloro-6-methoxybenzoic acid scaffold. We will explore a multi-tiered experimental strategy, moving from broad, high-throughput biochemical assays to targeted cellular validation and unbiased proteome-wide screening. The causality behind each experimental choice is explained to provide a robust, self-validating system for compound de-risking and lead candidate selection.

Introduction: The Importance of Selectivity

The this compound core is a versatile scaffold in medicinal chemistry, offering multiple points for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.[1][2] As with any drug discovery program, a critical step is to characterize the selectivity profile of lead candidates. Cross-reactivity, or the binding of a compound to unintended "off-target" proteins, can lead to undesired side effects, toxicity, or even confound the interpretation of a compound's mechanism of action.[3] Therefore, a rigorous and systematic evaluation of off-target interactions is paramount to developing safe and effective therapeutics.

This guide outlines a logical workflow for characterizing and comparing the cross-reactivity of two hypothetical derivatives, Derivative A and Derivative B , both designed against a primary target, "Kinase X."

A Multi-Pronged Strategy for Cross-Reactivity Assessment

A robust cross-reactivity assessment strategy should be tiered to manage resources effectively, starting with broad screening and progressing to more complex, physiologically relevant assays for promising candidates.

G cluster_0 Strategy Overview start Lead Compounds (e.g., Derivative A, B) tier1 Tier 1: Broad Biochemical Profiling (Kinase Panel Screening) start->tier1 tier2 Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) tier1->tier2 tier3 Tier 3: Unbiased Target Identification (Affinity Chromatography - MS) tier2->tier3 decision Candidate Selection & In Vivo Studies tier3->decision G cluster_0 CETSA Principle cluster_1 Unbound Target cluster_2 Bound Target A 1. Treat Cells with Compound B 2. Heat Shock (Temperature Gradient) A->B C Protein Unfolds & Aggregates B->C D Ligand Stabilizes Protein Remains Soluble B->D E 3. Cell Lysis & Analysis (e.g., Western Blot) C->E D->E G cluster_0 Affinity Chromatography Workflow lysate Cell Lysate (Proteome) incubation Incubation & Binding lysate->incubation bait Immobilized 'Bait' (Derivative B on Beads) bait->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Protein ID by LC-MS/MS elution->analysis

References

Performance Benchmarking of 2-Chloro-6-methoxybenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Chloro-6-methoxybenzoic acid as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative performance benchmark against analogous aryl halides, supported by established chemical principles and representative experimental data from structurally similar systems. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for anticipating reaction outcomes.

Introduction: The Strategic Value of this compound

This compound is a versatile substituted aromatic compound, valuable as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, is of particular interest. The presence of the chloro, methoxy, and carboxylic acid functionalities imparts a unique electronic and steric profile that influences its reactivity.

The choice of an aryl halide substrate in cross-coupling reactions is a critical decision, balancing reactivity, cost, and availability. While aryl bromides and iodides are generally more reactive, aryl chlorides, like this compound, are often more cost-effective and readily available, making them attractive for large-scale synthesis.[3][4] However, the greater strength of the carbon-chlorine bond necessitates the use of highly active catalyst systems to achieve efficient coupling.[3][5]

This guide will focus on benchmarking the performance of this compound in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of biaryl structures.[4][6]

Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[4] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being the strongest and therefore the most difficult to cleave in the oxidative addition step of the catalytic cycle.[3]

Table 1: Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling (Analogous Systems)

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd@MIL-101Cr-NH2 (8wt%)K3PO4RT0.598[3]
4-ChlorotoluenePd@MIL-101Cr-NH2 (8wt%)K3PO41002485[3]
1-Bromo-2-fluoro-4-methoxybenzenePd(PPh₃)₄K₂CO₃100-95[7]
4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄1101693[8]

This data illustrates a general principle: while high yields can be achieved with aryl chlorides, it often requires a more specialized and active catalyst system (e.g., featuring Buchwald ligands like XPhos) and more forcing conditions compared to the corresponding aryl bromides.[3][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is crucial for the efficient oxidative addition of the relatively unreactive C-Cl bond.[5] These ligands increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.

  • Base: A strong base like K₃PO₄ is often required to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent like dioxane with water is commonly used. Water can play a beneficial role in the transmetalation step and in solubilizing the inorganic base.[6]

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask. B Inert Atmosphere: Purge the flask with Argon. A->B C Solvent Addition: Add degassed dioxane and water. B->C D Reaction: Heat the mixture to 100-110 °C. C->D E Monitoring: Track progress by TLC or LC-MS. D->E F Workup: Cool, dilute, and perform liquid-liquid extraction. E->F G Purification: Isolate the product by column chromatography. F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdCl->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArCl This compound (Ar-Cl) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar')

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Summary and Concluding Remarks

While this compound is a less reactive substrate than its bromo- or iodo-analogs in Suzuki-Miyaura cross-coupling reactions, it remains a viable and economically attractive building block for the synthesis of complex biaryl compounds.[3][10] Achieving high yields with this substrate is contingent upon the use of highly active palladium catalyst systems, typically featuring bulky and electron-rich phosphine ligands, along with carefully optimized reaction conditions, including the choice of base and solvent.[5][11]

The provided experimental protocol serves as a robust starting point for researchers. However, it is essential to recognize that the optimal conditions may vary depending on the specific arylboronic acid used. Systematic screening of catalysts, ligands, bases, and solvents is recommended to maximize the yield for a particular transformation.

The continuous development of more potent catalyst systems is steadily bridging the reactivity gap between aryl chlorides and other aryl halides, further enhancing the utility of cost-effective building blocks like this compound in pharmaceutical and materials science research.[3]

References

A Head-to-Head Comparison of 2-Chloro-6-methoxybenzoic Acid and Structurally-Related Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of appropriate starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted benzoic acids are a cornerstone of this chemical repertoire, serving as versatile scaffolds and reactive intermediates. This guide provides an in-depth, head-to-head comparison of 2-Chloro-6-methoxybenzoic acid with two structurally analogous compounds: 2,6-Dichlorobenzoic acid and 2-Bromo-6-methoxybenzoic acid.

The focus of this analysis is to elucidate how subtle changes in the ortho-substituents—specifically, the interplay between methoxy and chloro groups, and the difference between chloro and bromo halogens—influence the physicochemical properties, reactivity, and overall utility of these compounds as synthetic building blocks. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed decisions in synthetic planning and molecular design.

Introduction to the Comparator Compounds

The selection of comparator compounds is pivotal for a meaningful analysis. This compound is a disubstituted benzoic acid with a unique electronic and steric profile conferred by the ortho-chloro and ortho-methoxy groups. To understand its distinct characteristics, we will compare it against:

  • 2,6-Dichlorobenzoic acid: This analog replaces the electron-donating methoxy group with an electron-withdrawing chloro group. This allows for a direct assessment of how electronic effects influence properties like acidity and reactivity.

  • 2-Bromo-6-methoxybenzoic acid: This analog substitutes the chloro group with a bromo group, enabling a comparative study of how different halogens impact reactivity, particularly in metal-catalyzed cross-coupling reactions.

Comparative Physicochemical Properties

The physical and chemical properties of a starting material are fundamental parameters that influence reaction conditions, solubility, and purification strategies. The following table summarizes the key physicochemical properties of the three compounds.

PropertyThis compound2,6-Dichlorobenzoic acid2-Bromo-6-methoxybenzoic acid
Molecular Formula C₈H₇ClO₃[1]C₇H₄Cl₂O₂[2][3][4]C₈H₇BrO₃[5][6]
Molecular Weight 186.59 g/mol [1]191.01 g/mol [3][7]231.04 g/mol [6]
Melting Point Not specified139-142 °C[8]127-129 °C[9]
pKa Not specified~1.69[10]Not specified
Appearance SolidWhite crystalline solid[2][3]Pale cream to cream powder[5]
Solubility Not specifiedSparingly soluble in water[2][3]Soluble in Chloroform (sparingly), Methanol (slightly)[9]

Expert Analysis: The substitution pattern on the benzene ring significantly influences the acidity (pKa) of benzoic acids.[11][12][13] The two electron-withdrawing chloro groups in 2,6-Dichlorobenzoic acid are expected to increase its acidity compared to benzoic acid. The methoxy group in this compound and 2-Bromo-6-methoxybenzoic acid is generally electron-donating through resonance, which would typically decrease acidity. However, the ortho positioning of these substituents introduces steric effects that can force the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance and potentially increasing acidity—a phenomenon known as the "ortho effect."[14]

Synthesis and Reactivity: A Comparative Overview

The utility of these compounds as synthetic intermediates is largely defined by their reactivity in key chemical transformations. The ortho-substituents play a crucial role in directing the outcomes of these reactions.

General Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site of reaction for these molecules, readily undergoing esterification, amidation, and reduction. The steric hindrance imposed by the two ortho-substituents is a critical consideration. Both substituents flanking the carboxylic acid group can impede the approach of nucleophiles, often necessitating more forcing reaction conditions or the use of specialized coupling agents to achieve high yields in acylation reactions.

Reactivity of the Aromatic Ring

The electronic nature of the ortho-substituents governs the reactivity of the aromatic ring towards electrophilic substitution.

  • In This compound , the methoxy group is a strong activating group and ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The combined effect will direct incoming electrophiles to positions 3 and 5.

  • In 2,6-Dichlorobenzoic acid , both chloro groups are deactivating, making electrophilic aromatic substitution more challenging compared to benzene.

  • 2-Bromo-6-methoxybenzoic acid will have similar directing effects to its chloro-analog, with the methoxy group being the dominant directing group.

The presence of halogens in all three compounds opens up possibilities for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond in 2-Bromo-6-methoxybenzoic acid is generally more reactive towards oxidative addition than the C-Cl bond in the other two compounds, often allowing for milder reaction conditions.

Application in the Synthesis of Bioactive Molecules

A key application for this class of compounds is in the synthesis of pharmaceuticals and agrochemicals. For instance, substituted chloro-benzoic acids are precursors in the synthesis of the anti-platelet drug Anagrelide.[15][16] While not a direct precursor, the synthetic strategies for Anagrelide highlight the importance of halogenated and substituted aromatic starting materials.[17][18]

The following diagram illustrates a generalized workflow for the utilization of a substituted benzoic acid as a synthetic intermediate.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_modification Further Modification cluster_final Final Product A This compound (or analog) B Acyl Chloride / Active Ester Formation (e.g., SOCl₂, EDCI) A->B Activation C Amidation / Esterification B->C E Cross-Coupling / Other Transformations C->E Intermediate D Nucleophile (Amine / Alcohol) D->C F Complex Target Molecule (e.g., API, Material) E->F Final Steps

Caption: Generalized workflow for using substituted benzoic acids in synthesis.

Experimental Protocol: Comparative Esterification

To provide a practical comparison, the following protocol outlines a general procedure for the esterification of these benzoic acids, highlighting the considerations due to their steric hindrance.

Objective: To synthesize the methyl ester of the respective benzoic acid via Fischer esterification.

Materials:

  • This compound (or 2,6-Dichlorobenzoic acid / 2-Bromo-6-methoxybenzoic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of the substituted benzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

    • Causality Explanation: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Due to the steric hindrance from the ortho-substituents, these reactions may require longer reflux times compared to less hindered benzoic acids. For 2,6-Dichlorobenzoic acid, the steric bulk is significant, and alternative, more potent esterification methods (e.g., using diazomethane or Mitsunobu conditions) might be considered for higher efficiency, though with different safety and reagent considerations.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

This protocol provides a framework for comparing the reactivity of the three compounds under identical conditions, with the expectation that reaction times and yields will vary based on the specific steric and electronic properties of each substrate.

Conclusion

The choice between this compound, 2,6-Dichlorobenzoic acid, and 2-Bromo-6-methoxybenzoic acid is a nuanced decision that depends on the specific synthetic goal.

  • This compound offers a balance of electronic properties with its electron-donating methoxy and electron-withdrawing chloro groups, providing unique reactivity for further functionalization of the aromatic ring.

  • 2,6-Dichlorobenzoic acid is a sterically hindered and electron-poor building block, making it a suitable precursor where high acidity is desired or for creating molecules with a specific electronic profile.[2][3][8]

  • 2-Bromo-6-methoxybenzoic acid is the preferred choice when subsequent palladium-catalyzed cross-coupling reactions are planned, as the carbon-bromine bond offers higher reactivity compared to the carbon-chlorine bond.

By understanding the distinct characteristics imparted by their ortho-substituents, researchers can strategically select the optimal building block to streamline their synthetic efforts and achieve their desired molecular targets with greater efficiency and control.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-6-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste, such as 2-Chloro-6-methoxybenzoic acid, is not merely a regulatory hurdle but a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from closely related isomers and derivatives.

Based on available data for similar compounds, this compound is anticipated to exhibit the following hazardous characteristics under the Globally Harmonized System (GHS):

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4Harmful if swallowed.
Hazardous to the Aquatic EnvironmentChronic 3Harmful to aquatic life with long-lasting effects.

This table summarizes the likely GHS classifications based on data from similar chemical compounds. Always refer to the specific SDS for the material in your possession.

The acidic nature of the carboxylic acid group and the presence of a halogen (chlorine) are the primary drivers of these classifications. The acidity makes it corrosive, while halogenated organic compounds are often subject to specific environmental disposal regulations due to their potential for persistence and toxicity.

The Regulatory Landscape: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The first step in proper disposal is to determine if the waste is classified as "hazardous."[3]

A chemical waste is considered hazardous if it is either a "listed waste" or exhibits hazardous "characteristics."[3]

  • Listed Wastes (F, K, P, and U lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[3][4] this compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[5][6] For a P or U listing to apply, the chemical must be an unused, sole active ingredient in a commercial product, which is unlikely in a research setting.[4][5][7]

  • Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): Can create fire under certain conditions.[3]

    • Corrosivity (D002): Can corrode metal or has a high or low pH.[3]

    • Reactivity (D003): Is unstable and may undergo violent change.[8]

    • Toxicity (D004-D043): Is harmful when ingested or absorbed.[3]

Due to its acidic nature, this compound waste will almost certainly be classified as a corrosive hazardous waste (D002) if it is in an aqueous solution with a pH of 2 or less.[3][8]

The decision-making process for waste classification is critical and dictates the entire disposal pathway.

Caption: Decision tree for classifying this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste. Each step is designed to ensure safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Safety Precautions

  • Rationale: The primary route of exposure is through skin and eye contact or inhalation of dust. Proper PPE is the first line of defense.

  • Procedure:

    • Wear ANSI-approved safety glasses or goggles.[2]

    • Wear nitrile gloves.[2]

    • Wear a standard laboratory coat.

    • Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

II. Waste Segregation and Containerization

  • Rationale: Improper segregation of chemical waste can lead to dangerous reactions. The container must be compatible with the corrosive nature of the acidic waste.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for "Halogenated Organic Acid Waste."

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE). Do not use metal containers.

    • Ensure the container has a secure, screw-top lid. Parafilm or stoppers are not acceptable for long-term storage.

    • Do not mix this waste with other waste streams, especially bases or oxidizers, to prevent violent reactions.[9]

III. Waste Accumulation and Labeling

  • Rationale: Proper labeling is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Procedure:

    • Attach a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

      • The accumulation start date (the date the first drop of waste is added).

    • Keep the container closed at all times except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • The SAA must be under the control of the operator of the process generating the waste.

IV. Final Disposal

  • Rationale: Due to its classification as a hazardous waste, this compound cannot be disposed of in the regular trash or down the drain.[1] Professional disposal is required.

  • Procedure:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to neutralize the acid waste unless it is part of a specific, approved laboratory procedure. In-lab treatment of hazardous waste is highly regulated.

    • The most common and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[10] This process breaks down the molecule into less harmful components like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the exhaust gases.[10]

The entire workflow, from generation to disposal, must be meticulously managed to ensure safety and compliance.

Caption: Workflow for the disposal of this compound.

By adhering to this guide, you contribute to a robust safety culture and ensure that your critical research is conducted with the utmost responsibility. Always consult your institution's specific waste management policies and the Safety Data Sheet for the chemicals you are handling.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Chloro-6-methoxybenzoic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure research environment.

Hazard Analysis of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.[2][3][4][5]

These classifications necessitate a multi-faceted PPE approach to shield against dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of chemical safety is the consistent and correct use of PPE. The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatN95 respirator (or higher) if dust is generated
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatRecommended if there is a risk of aerosolization
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coatMandatory: N95 respirator or higher

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as dependent on its correct application and removal as it is on its selection. Cross-contamination during the removal of used PPE is a common and preventable cause of exposure.

Step-by-Step PPE Protocol
  • Preparation : Before entering the designated handling area, ensure that all necessary PPE is available and has been inspected for any signs of damage.

  • Donning Sequence :

    • First Pair of Gloves : Don a pair of nitrile gloves.

    • Laboratory Coat/Apron : Put on a clean, buttoned laboratory coat. If a higher risk of splashes exists, wear a chemical-resistant apron over the lab coat.

    • Respiratory Protection : If required, perform a fit-check and don the respirator.

    • Eye and Face Protection : Put on chemical splash goggles. If a face shield is required, it should be worn over the goggles.

    • Second Pair of Gloves : Don a second pair of nitrile gloves, ensuring they extend over the cuffs of the laboratory coat.

  • Doffing Sequence (to prevent cross-contamination) :

    • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

    • Face Shield and Goggles : Remove the face shield (if used) and then the goggles from the back of the head forward. Place them in a designated area for decontamination.

    • Laboratory Coat/Apron : Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

    • Respirator : Remove the respirator from the back of the head forward.

    • Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair.

    • Hand Hygiene : Immediately wash hands thoroughly with soap and water.[1][2][5]

Logical Flow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Protocol cluster_disposal Disposal and Decontamination A Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation B Assess Task-Specific Risks: - Weighing - Solution Prep - Reaction A->B informs C Select Eye Protection: Goggles / Face Shield B->C D Select Hand Protection: Double Nitrile Gloves B->D E Select Body Protection: Lab Coat / Apron B->E F Select Respiratory Protection: N95 or higher (if needed) B->F G Don PPE (Correct Sequence) H Perform Chemical Handling G->H I Doff PPE (Correct Sequence) H->I J Dispose of Single-Use PPE in Hazardous Waste I->J K Decontaminate Reusable PPE I->K L Perform Hand Hygiene J->L K->L

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills of this compound should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Empty Containers : The original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, with the label defaced.[6]

All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][6]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][5]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4][5]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2][4][5]

Always ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.